Product packaging for 7-Bromo-5-methylbenzofuran(Cat. No.:CAS No. 35700-48-2)

7-Bromo-5-methylbenzofuran

Cat. No.: B1343173
CAS No.: 35700-48-2
M. Wt: 211.05 g/mol
InChI Key: TZUMDTURHSPEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-5-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B1343173 7-Bromo-5-methylbenzofuran CAS No. 35700-48-2

Properties

IUPAC Name

7-bromo-5-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUMDTURHSPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610505
Record name 7-Bromo-5-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-48-2
Record name 7-Bromo-5-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-5-methylbenzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide outlines a highly plausible synthetic route adapted from established methodologies for analogous compounds. The characterization data presented is predicted based on the analysis of structurally related molecules and fundamental spectroscopic principles.

Introduction

Benzofurans are a significant class of oxygen-containing heterocyclic compounds ubiquitously found in nature and in a wide array of biologically active molecules. Their scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a broad range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The targeted substitution on the benzofuran ring system, such as the incorporation of bromo and methyl groups, allows for the fine-tuning of their physicochemical and biological properties, making them attractive targets for drug discovery and organic synthesis. This guide focuses on the synthesis and characterization of this compound, providing a detailed protocol and expected analytical data.

Proposed Synthesis of this compound

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 2-bromo-4-methylphenol. This method, adapted from a patented procedure for the synthesis of 7-bromobenzofuran, involves an initial etherification followed by an acid-catalyzed intramolecular cyclization.

Synthetic Pathway

The overall synthetic scheme is depicted below:

Synthetic Pathway of this compound cluster_0 Step 1: Etherification cluster_1 Step 2: Intramolecular Cyclization start_material 2-Bromo-4-methylphenol product1 1-(2-Bromo-4-methylphenoxy)-2,2-dimethoxyethane start_material->product1 K₂CO₃, Acetone, Reflux reagent1 2-bromo-1,1-dimethoxyethane (Bromoacetaldehyde dimethyl acetal) reagent1->product1 product1_2 1-(2-Bromo-4-methylphenoxy)-2,2-dimethoxyethane final_product This compound product1_2->final_product Polyphosphoric Acid (PPA), Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromo-4-methylphenoxy)-2,2-dimethoxyethane

  • To a stirred solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2-bromo-4-methylphenoxy)-2,2-dimethoxyethane.

Step 2: Synthesis of this compound

  • Add the purified 1-(2-bromo-4-methylphenoxy)-2,2-dimethoxyethane (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture with vigorous stirring to 100-120 °C for 4-6 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexanes) to afford pure this compound.

Experimental Workflow Diagram

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Step1 Step 1: Etherification (2-bromo-4-methylphenol + Reagents) Step2 Step 2: Cyclization (Intermediate + PPA) Step1->Step2 Quenching Quenching on Ice Step2->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Column Chromatography Washing->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry IR Infrared Spectroscopy

Caption: General experimental workflow for the synthesis and analysis.

Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques.

Physicochemical Properties

The basic physicochemical data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC₉H₇BrO
Molecular Weight211.06 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low-melting solid
Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known data for analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60d1HH-2
~ 7.40d1HH-4
~ 7.20d1HH-6
~ 6.75d1HH-3
~ 2.45s3H-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 154.5C-7a
~ 145.0C-2
~ 132.0C-5
~ 128.0C-3a
~ 125.0C-4
~ 122.0C-6
~ 106.0C-3
~ 101.0C-7
~ 21.0-CH₃

Table 3: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
210/212High[M]⁺ (Molecular ion peak with Br isotopes)
181/183Moderate[M-CHO]⁺
131Moderate to High[M-Br]⁺
103Moderate[M-Br-CO]⁺

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound, a valuable compound for further research in medicinal and materials chemistry. The provided experimental protocols are based on well-established chemical transformations for the benzofuran core. While the presented characterization data is predictive, it offers a solid baseline for the analysis and confirmation of the synthesized product. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation and study of this and other polysubstituted benzofuran derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 7-Bromo-5-methylbenzofuran. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on general synthesis strategies and the broader biological context of benzofuran derivatives to support further research and development.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇BrO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 211.06 g/mol --INVALID-LINK--[1]
CAS Number 35700-48-2--INVALID-LINK--[1], --INVALID-LINK--[2]
Physical Form Liquid--INVALID-LINK--[2]
Appearance Clear colorless--INVALID-LINK--[2]
Purity (by GC) ≥96.0%--INVALID-LINK--[2]
Refractive Index 1.5935-1.5985 @ 20°C--INVALID-LINK--[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound for definitive structural confirmation. General spectral characteristics of benzofurans can be inferred from publicly available databases for related structures.

Experimental Protocols: A General Approach to Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a common and adaptable method for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization.

A plausible synthetic route for this compound could be adapted from established methods for benzofuran synthesis, such as the Perkin rearrangement or palladium-catalyzed coupling reactions. A general two-step process is outlined below.

Step 1: Etherification Reacting 2-bromo-4-methylphenol with an appropriate haloacetaldehyde derivative (e.g., 2-chloro-1,1-diethoxyethane) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF) would yield an intermediate ether.

Step 2: Cyclization The resulting ether intermediate can then be subjected to acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong mineral acid) to afford the final this compound product.

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzofuran.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product phenol 2-Bromo-4-methylphenol etherification Etherification (Base, Solvent) phenol->etherification halo α-Halo Ketone/Aldehyde halo->etherification cyclization Cyclization (Acid Catalyst) etherification->cyclization Intermediate Ether product This compound cyclization->product

A generalized synthetic workflow for benzofuran derivatives.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity : Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial Activity : The benzofuran nucleus is a key component in compounds with antibacterial and antifungal properties.

Given the prevalence of benzofuran derivatives as kinase inhibitors in drug discovery, a hypothetical signaling pathway where this compound could potentially exert an effect is illustrated below. This diagram serves as a conceptual framework for designing future biological assays.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival, etc.) transcription->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf Inhibition

A hypothetical kinase signaling pathway potentially targeted by a benzofuran derivative.

Conclusion

This compound is a benzofuran derivative for which fundamental physicochemical data is partially available through commercial suppliers. Key experimental parameters such as melting point, boiling point, and solubility, along with detailed spectroscopic analyses and biological activity studies, are yet to be reported in the scientific literature. The provided general synthesis protocol and the hypothetical signaling pathway offer a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is necessary to fully characterize the properties and potential applications of this compound.

References

Spectroscopic Data of 7-Bromo-5-methylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 7-Bromo-5-methylbenzofuran. Due to the limited availability of comprehensive experimental data in publicly accessible databases and literature, this document focuses on presenting predicted data and general experimental protocols applicable to the characterization of this and similar molecules.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityTentative Assignment
~7.6dH-2
~7.4dH-4
~7.2sH-6
~6.8dH-3
~2.4s-CH₃

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmTentative Assignment
~155C-7a
~145C-2
~130C-5
~128C-3a
~125C-4
~120C-6
~115C-7
~105C-3
~21-CH₃

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1600-1450StrongAromatic C=C stretch
~1250-1000StrongC-O stretch (furan ring)
~800-600StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
210/212High[M]⁺, [M+2]⁺ (due to Br isotopes)
181/183Medium[M-CHO]⁺
131Medium[M-Br]⁺
102Medium[M-Br-CHO]⁺

Ionization Mode: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 0 to 220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - GC/MS

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC/MS).

  • Chromatographic Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

  • Mass Spectrometry Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The standard EI energy is 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern. The presence of a bromine atom will be indicated by an M+2 peak of nearly equal intensity to the molecular ion peak.[1][2][3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

References

An In-depth Technical Guide to CAS Number 35700-48-2 and a Potential Compound of Interest for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research on CAS number 35700-48-2 reveals a significant discrepancy in available data. The CAS number is officially assigned to 7-Bromo-5-methylbenzofuran . However, the context of the query for an audience of researchers and drug development professionals suggests a potential interest in a biologically active molecule, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid . This latter compound is associated with a different CAS number (28328-54-3) but is relevant in pharmaceutical research as an impurity of the drug Bumetanide and as a core structure for developing enzyme inhibitors. This guide will provide information on both compounds to address this ambiguity.

Part 1: this compound (CAS 35700-48-2)

This compound is a halogenated aromatic ether. Its primary use is likely as a chemical intermediate in organic synthesis.

Chemical Properties
PropertyValueSource
Molecular Formula C9H7BrO[1]
Molecular Weight 211.06 g/mol [1]
IUPAC Name 7-bromo-5-methyl-1-benzofuran[]
MDL Number MFCD11877828[1]
Safety Information
Hazard StatementGHS ClassificationPrecautionary StatementSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)P270, P301+P310[3]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)P280, P302+P352, P362+P364[3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P280, P305+P351+P338[3]
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)P261, P271, P304+P340, P403+P233[3]

Part 2: 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (CAS 28328-54-3)

This compound, also known as Desbutylbumetanide, is an impurity of the diuretic drug Bumetanide.[4][5] Its core structure is of interest in medicinal chemistry. Research has been conducted on derivatives of the related "4-phenoxy-5-sulfamoylbenzoic acid" motif for their potential as dual-action inhibitors of the urease enzyme and virulent bacterial strains.[6]

Chemical Properties
PropertyValueSource
Molecular Formula C13H12N2O5S[5][7]
Molecular Weight 308.31 g/mol [5][8]
IUPAC Name 3-amino-4-phenoxy-5-sulfamoylbenzoic acid[5]
Synonyms Desbutylbumetanide, Bumetanide Impurity B[4][8]
Storage +5°C[5]
Safety Information
Hazard StatementGHS ClassificationPrecautionary StatementSource
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)P264, P280, P302+P352, P332+P317[8]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)P264+P265, P280, P305+P351+P338, P337+P317[8]
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)P261, P271, P304+P340, P319, P403+P233[8]
Biological Activity and Experimental Protocols

A study on Schiff base derivatives of 4-phenoxy-5-sulfamoylbenzoic acid demonstrated their potential as dual inhibitors of urease and various bacterial strains, suggesting their utility in treating gastrointestinal diseases like peptic ulcers.[6]

  • Synthesis of Schiff Bases: The synthesis involved the reaction of the 4-phenoxy-5-sulfamoylbenzoic acid motif with different aldehydes and ketones at the sulfamoyl group. The resulting products were characterized using FT-IR, 1H NMR, 13C NMR, and mass spectroscopy.[6]

  • Anti-Urease Enzyme Inhibition Assay: The inhibitory effect of the synthesized compounds on the urease enzyme was investigated using the Weatherburn method.[6]

  • Antibacterial Potential Assessment: The antibacterial activity was evaluated using the agar well diffusion method against five bacterial strains: Micrococcus luteus (gram-positive), Staphylococcus aureus (gram-positive), Serratia marcescens (gram-negative), Stenotrophomonas maltophilia (gram-negative), and Escherichia coli (gram-negative). The zones of inhibition were measured in millimeters at three different doses.[6]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Conclusion start 4-phenoxy-5-sulfamoylbenzoic acid react Reaction with Aldehydes/Ketones start->react products Schiff Base Derivatives (4a-4i) react->products characterization Structural Characterization (FT-IR, NMR, Mass Spec) products->characterization urease_assay Anti-Urease Assay (Weatherburn Method) products->urease_assay antibacterial_assay Antibacterial Assay (Agar Well Diffusion) products->antibacterial_assay sar Structure-Activity Relationship (SAR) urease_assay->sar antibacterial_assay->sar in_silico In Silico Studies (Docking) sar->in_silico conclusion Identification of Lead Candidates in_silico->conclusion

Caption: Experimental workflow for synthesis and evaluation of sulfamoylbenzoic acid derivatives.

logical_relationship parent_compound 4-phenoxy-5-sulfamoylbenzoic acid (Core Motif) derivatives Schiff Base Derivatives parent_compound->derivatives dual_action Dual-Action Inhibition derivatives->dual_action urease Urease Enzyme dual_action->urease bacteria Virulent Bacterial Strains dual_action->bacteria outcome Potential Lead for GIT Disease Treatment dual_action->outcome

Caption: Logical relationship of the investigated compounds and their therapeutic potential.

References

The Rising Potential of 7-Bromo-5-methylbenzofuran Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][4][5] The strategic placement of various substituents on the benzofuran ring system allows for the fine-tuning of their pharmacological profiles. Among these, halogenated derivatives, particularly those containing bromine, have shown enhanced biological efficacy.[4][6] This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of a specific subclass: 7-Bromo-5-methylbenzofuran derivatives. While direct and extensive research on this particular scaffold is emerging, this document consolidates available information and extrapolates from closely related bromo- and methyl-substituted benzofurans to highlight its therapeutic promise.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the core structure. While various methods exist for the synthesis of benzofurans, specific routes have been outlined for this compound and its derivatives. A common precursor, 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid, is commercially available, providing a convenient starting point for further derivatization.[7] General synthetic strategies often involve the reaction of a substituted salicylaldehyde with an alpha-halo ketone or ester, followed by cyclization. For instance, the synthesis of benzofuran-2-carbohydrazide derivatives involves the initial formation of an ethyl benzofuran-2-carboxylate, which is then reacted with hydrazine hydrate.[8]

A generalized synthetic workflow for creating a library of this compound derivatives is depicted below. This pathway allows for the introduction of diverse chemical moieties at the 2-position, enabling the exploration of structure-activity relationships.

Synthesis_Workflow General Synthetic Workflow for this compound Derivatives cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation start Substituted Salicylaldehyde intermediate1 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid start->intermediate1 Cyclization Reaction intermediate2 Acid Chloride / Ester intermediate1->intermediate2 Activation final_product Diverse 2-Substituted Derivatives (Amides, Esters, etc.) intermediate2->final_product Nucleophilic Substitution bioassay Screening for Biological Activity final_product->bioassay

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Quantitative Biological Activity Data

Direct quantitative data for a wide range of this compound derivatives is limited in publicly accessible literature. However, by examining data from structurally similar bromo- and methyl-substituted benzofurans, we can infer the potential activity of this class. The following tables summarize the biological activities of various substituted benzofuran derivatives, providing a basis for comparison and highlighting the potential of the 7-bromo-5-methyl scaffold.

Table 1: Anticancer Activity of Bromo-Substituted Benzofuran Derivatives
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 8 methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[4]
A549 (Lung)3.5 ± 0.6[4]
SW620 (Colon)10.8 ± 0.9[4]
Compound 14c 3-oxadiazolylbenzofuran with bromo substitutionHCT116 (Colon)3.27[9]
Compound 37a-j 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesMCF-7 (Breast)Not specified[5]
PC-3 (Prostate)Not specified[5]
Table 2: Antimicrobial Activity of Bromo- and Methyl-Substituted Benzofuran Derivatives
Compound ClassSubstitution PatternMicroorganismMIC (µg/mL)Reference
Benzofuran Ketoximes GeneralS. aureus0.039[2]
C. albicans0.625-2.5[2]
Hydrophobic Analogs Aryl at C-3S. aureus0.39-3.12[10]
MRSA0.39-3.12[10]
B. subtilis0.39-3.12[10]
Aza-benzofurans GeneralS. typhimuriumi12.5[11]
S. aureus12.5[11]
Oxa-benzofurans GeneralP. italicum12.5[11]
C. musae12.5-25[11]

Potential Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound derivatives are yet to be elucidated, related compounds have been shown to induce apoptosis in cancer cells and inhibit key inflammatory mediators.

Anticancer Activity: Induction of Apoptosis

Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Bromo-substituted benzofuran derivatives have been shown to induce apoptosis in cancer cells, a process often mediated by the activation of caspases.[12] The potential involvement of the Bcl-2 family of proteins and the p53 tumor suppressor pathway is also an area of active investigation.

Apoptosis_Pathway Potential Apoptotic Pathway for Benzofuran Derivatives benzofuran 7-Bromo-5-methyl- benzofuran Derivative cell Cancer Cell benzofuran->cell pro_apoptotic Pro-apoptotic proteins (Bax, Bak) cell->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic proteins (Bcl-2, Bcl-xL) cell->anti_apoptotic Downregulates caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified diagram illustrating a potential caspase-dependent apoptotic pathway initiated by benzofuran derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of novel chemical entities like this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivatives, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included. The plates are incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[4]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][11]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reaction Mixture: Various concentrations of the this compound derivatives are mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is typically used as a positive control.[13]

Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants, which is an indicator of NO production.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: The cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.[11]

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents. Based on the biological activities of related bromo- and methyl-substituted benzofurans, this class of compounds holds significant potential, particularly in the fields of oncology and infectious diseases. The presence of the bromine atom is often associated with enhanced potency, and the methyl group can influence lipophilicity and metabolic stability.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substituents at other positions of the benzofuran ring. Comprehensive screening of these compounds against a wide range of cancer cell lines and microbial strains is crucial to identify lead candidates. Subsequent studies should then aim to elucidate their mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies will be essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives, ultimately paving the way for their potential clinical development.

References

A Technical Guide to the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antifungal, antitumor, anti-inflammatory, and antiviral properties, making them highly valuable targets in medicinal chemistry and drug discovery. This technical guide provides a comprehensive literature review of the core synthetic strategies for constructing substituted benzofurans, with a focus on methodologies, experimental protocols, and comparative data.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of benzofurans, offering efficient and versatile routes with high functional group tolerance. Palladium, copper, rhodium, and gold catalysts are prominently featured in these transformations, primarily facilitating C-O and C-C bond formations.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern benzofuran synthesis, with Sonogashira coupling followed by cyclization being a particularly powerful strategy. This approach typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.

A general workflow for this process is the domino Sonogashira coupling/cyclization reaction.

sonogashira_cyclization start o-Iodophenol + Terminal Alkyne coupling Sonogashira Coupling start->coupling pd_cat Pd Catalyst (e.g., Pd(OAc)2) pd_cat->coupling cu_cocat Cu Co-catalyst (e.g., CuI) cu_cocat->coupling base Base (e.g., K3PO4) base->coupling solvent Solvent (e.g., DMSO) solvent->coupling intermediate o-Alkynylphenol Intermediate coupling->intermediate cyclization Intramolecular Cyclization (5-endo-dig) intermediate->cyclization product Substituted Benzofuran cyclization->product

Domino Sonogashira Coupling and Cyclization Workflow

In a reaction vial, 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), and K₃PO₄ (1.00 mmol) are added. A palladium complex (e.g., PEPPSI-IPr, 2 mol%) and DMSO (ca. 2 mL) are then added. The resulting reaction mixture is heated at 90 °C for 10 hours. After cooling to room temperature, the reaction is quenched with water (ca. 20 mL). The mixture is extracted with EtOAc (3 x 20 mL), and the combined organic layers are dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[1]

Entryo-IodophenolAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-IodophenolPhenylacetylenePEPPSI-IPr (2)K₃PO₄DMSO901085[1]
22-Iodo-4-methylphenolPhenylacetylenePEPPSI-IPr (2)K₃PO₄DMSO901088[1]
32-Iodophenol1-OctynePEPPSI-IPr (2)K₃PO₄DMSO901075[1]

Another important palladium-catalyzed method is the intramolecular O-arylation of o-halobenzyl ketones, which proceeds via an enolate intermediate.

To a solution of the o-bromobenzyl ketone (1.0 equiv) in toluene are added NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.05 equiv), and a suitable phosphine ligand such as rac-DTBPB (0.1 equiv). The mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then subjected to acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid in toluene at reflux) to afford the benzofuran.[2][3]

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-(2-Bromophenyl)-1-phenylethanonePd₂(dba)₃ / rac-DTBPBNaOtBuToluene11085[2][3]
21-(2-Bromophenyl)propan-2-onePd₂(dba)₃ / rac-DTBPBNaOtBuToluene8091[2][3]
Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective alternative to palladium for the synthesis of benzofurans. Common methods include the coupling of o-iodophenols with terminal alkynes and intramolecular cyclizations.

A mixture of the o-iodophenol (2.00 mmol), aryl acetylene (2.00 mmol), [Cu(phen)(PPh₃)₂]NO₃ (1 mol%), and Cs₂CO₃ (2.2 equiv) in toluene (5.0 mL) is stirred at a specified temperature for 24-48 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 2-arylbenzofuran.[4]

Entryo-IodophenolAryl AcetyleneBaseTemp (°C)Time (h)Yield (%)Reference
12-IodophenolPhenylacetyleneCs₂CO₃1102495[4]
24-Methyl-2-iodophenolPhenylacetyleneCs₂CO₃1102493[4]
32-Iodophenol4-EthynyltolueneCs₂CO₃1104885[4]
Rhodium and Gold-Catalyzed Syntheses

Rhodium and gold catalysts have also emerged as powerful tools for benzofuran synthesis, often enabling unique transformations. For instance, rhodium-catalyzed C-H activation and annulation of m-salicylic acid derivatives with vinylene carbonate provides access to C4-substituted benzofurans.[5][6] Gold catalysts are particularly effective in the cycloisomerization of o-alkynylphenols.[7][8][9][10]

Intramolecular Cyclization Reactions

Intramolecular cyclization of suitably functionalized phenols is a classical and widely employed strategy for benzofuran synthesis. These reactions can be promoted by acids, bases, or proceed through thermal rearrangements.

Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization is effective for substrates such as o-allylphenols and aryloxyacetaldehyde acetals.

acid_catalyzed_cyclization start o-Allylphenol protonation Protonation of Alkene start->protonation acid Acid Catalyst (e.g., PPA, H2SO4) acid->protonation intermediate Carbocation Intermediate protonation->intermediate cyclization Intramolecular Nucleophilic Attack by Phenolic Oxygen intermediate->cyclization deprotonation Deprotonation cyclization->deprotonation product 2,3-Dihydro-2-methylbenzofuran deprotonation->product

Mechanism of Acid-Catalyzed Cyclization of o-Allylphenol
Base-Promoted Cyclizations

Base-promoted intramolecular cyclization is a facile, transition-metal-free method for the synthesis of benzofurans from substrates like o-bromobenzylketones.[11]

A mixture of the o-bromobenzylketone (0.5 mmol) and potassium t-butoxide (1.5 mmol) in DMF (3 mL) is stirred at 100 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, quenched with saturated aqueous NH₄Cl solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[11]

EntrySubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-(2-Bromophenyl)-2-phenylethan-1-oneKOtBuDMF100285[11]
21-(2-Bromo-4-methylphenyl)-2-phenylethan-1-oneKOtBuDMF100282[11]

Perkin Rearrangement

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction involves a base-catalyzed ring contraction. Microwave-assisted protocols have been developed to significantly reduce reaction times.

perkin_rearrangement start 3-Halocoumarin ring_opening Base-catalyzed Ring Fission start->ring_opening base Base (e.g., NaOH) base->ring_opening intermediate Phenoxide Intermediate with Vinyl Halide ring_opening->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product Benzofuran-2-carboxylic acid cyclization->product

Perkin Rearrangement for Benzofuran Synthesis

A mixture of the 3-bromocoumarin (1.0 mmol) and sodium hydroxide (3.0 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 300W for 5 minutes at 79 °C. After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl. The precipitated solid is filtered, washed with water, and dried to afford the benzofuran-2-carboxylic acid.[7][12]

Entry3-BromocoumarinPower (W)Time (min)Temp (°C)Yield (%)Reference
13-Bromo-6,7-dimethoxy-4-methylcoumarin30057999[7][12]
23-Bromo-6-chlorocoumarin30057998[7][12]
33-Bromocoumarin30057999[7][12]

Wittig Reaction and Related Methods

The Wittig reaction provides a versatile route to substituted benzofurans. Intramolecular Wittig reactions of o-hydroxybenzyltriphenylphosphonium salts are commonly used for the synthesis of 2-substituted benzofurans.

A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and Et₃N (0.6 mL) is stirred under reflux for 2 hours. The precipitate is removed by filtration, and the filtrate is concentrated. The residue is then purified by chromatography to yield 2-phenylbenzofuran.[13]

Entry2-Hydroxybenzylphosphonium saltAcyl ChlorideBaseSolventTime (h)Yield (%)Reference
12-Hydroxybenzyltriphenylphosphonium bromideBenzoyl chlorideEt₃NToluene260[13]
25-Chloro-2-hydroxybenzyltriphenylphosphonium bromideBenzoyl chlorideEt₃NToluene255[13]

Conclusion

The synthesis of substituted benzofurans is a rich and evolving field, with a diverse array of methodologies available to synthetic chemists. Transition-metal catalysis, particularly with palladium and copper, offers highly efficient and versatile routes with broad substrate scope. Classical methods such as intramolecular cyclizations and the Perkin rearrangement remain valuable tools, especially with modern adaptations like microwave assistance. The Wittig reaction provides a reliable pathway for the introduction of substituents at the 2- and 3-positions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, available starting materials, and required functional group tolerance. This guide provides a foundational overview of the key synthetic approaches, equipping researchers with the knowledge to design and execute the synthesis of novel benzofuran derivatives for applications in drug discovery and materials science.

References

The Benzofuran Ring System: A Technical Guide to Reactivity and Functionalization for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6][7] This guide provides an in-depth exploration of the reactivity of the benzofuran ring system and a detailed overview of key functionalization strategies, complete with experimental protocols and quantitative data to aid in the development of novel therapeutics.

Core Reactivity of the Benzofuran Ring System

Benzofuran is an aromatic heterocyclic compound consisting of a furan ring fused to a benzene ring. This fusion results in a unique electronic distribution that dictates its reactivity. The molecule is generally more stable to chemical attack than furan alone due to its aromaticity.[8]

Electrophilic Aromatic Substitution

Electrophilic substitution is a fundamental reaction for functionalizing the benzofuran core. Due to the influence of the oxygen heteroatom, the furan ring is more electron-rich than the benzene ring, making it the primary site of electrophilic attack. The reaction preferentially occurs at the C2 position.[8][9][10][11] This regioselectivity can be explained by examining the stability of the sigma complexes formed as intermediates. Attack at the C2 position allows for the delocalization of the positive charge onto the benzene ring, creating a more stable benzylic-like carbocation intermediate.[10][11]

Common electrophilic substitution reactions include halogenation and Friedel-Crafts reactions.[9] For instance, bromination of benzofuran derivatives can be achieved using bromine to introduce a bromine atom, a key handle for further cross-coupling reactions.[9][12]

Electrophilic_Substitution Benzofuran Benzofuran Sigma_Complex_C2 Sigma Complex (Attack at C2) More Stable Benzofuran->Sigma_Complex_C2 + E+ Sigma_Complex_C3 Sigma Complex (Attack at C3) Less Stable Benzofuran->Sigma_Complex_C3 + E+ Electrophile Electrophile (E+) Product_C2 2-Substituted Benzofuran Sigma_Complex_C2->Product_C2 - H+

Key Functionalization Strategies

The versatile functionalization of the benzofuran nucleus is crucial for synthesizing diverse libraries of compounds for drug screening. Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have revolutionized the ability to introduce a wide range of substituents with high precision and efficiency.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis and functionalization of benzofurans.[1] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various aryl, alkyl, and other functional groups.

Sonogashira Coupling: This reaction is widely used for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[1][13]

Suzuki Coupling: The Suzuki coupling is another important method for C-C bond formation, often employed to introduce aryl or vinyl groups. For example, 2-fluorobenzofurans can be coupled with arylboronic acids using a nickel catalyst.[14][15]

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, allowing for the introduction of amine functionalities, which are prevalent in many biologically active molecules.

Cross_Coupling_Workflow Start Starting Materials (e.g., o-Iodophenol, Alkyne) Reaction Reaction Vessel - Pd/Cu Catalyst - Base - Solvent Start->Reaction Add reactants & catalysts Workup Aqueous Workup & Extraction Reaction->Workup Quench & separate phases Purification Column Chromatography Workup->Purification Isolate crude product Product Purified Benzofuran Derivative Purification->Product Obtain pure compound

Table 1: Comparison of Metal-Catalyzed Functionalization Reactions

Reaction NameCatalyst SystemSubstratesProduct TypeTypical YieldsReference
Sonogashira Coupling(PPh₃)PdCl₂ / CuIo-Iodophenol, Terminal Alkyne2-Substituted Benzofuran70-91%[1][16]
Nickel-Catalyzed SuzukiNi(cod)₂ / PCy₃2-Fluorobenzofuran, Arylboronic Acid2-Arylbenzofuran48-95%[14][15]
Palladium-Catalyzed C-H ArylationPd(OAc)₂Benzofuran, Aryl Halide2-ArylbenzofuranModerate to Good[17]
Rhodium-Catalyzed C-H Activation[Cp*RhCl₂]₂Benzamide, Vinylene CarbonateSubstituted Benzofuran30-80%[16]
Cycloaddition Reactions

Cycloaddition reactions provide an efficient way to construct the benzofuran ring system or to build more complex fused heterocyclic structures. These reactions are characterized by their high atom economy.

  • [4+1] Cycloaddition: Scandium triflate-catalyzed [4+1] cycloaddition between ortho-quinone methides and isocyanides is an efficient method for synthesizing 2-amino-3-arylbenzofurans.[1][17]

  • [3+2] Cycloaddition: Photochemical [3+2] cycloaddition reactions have been used to synthesize complex benzofuran-containing natural products.[18]

  • [4+2] Cycloaddition (Diels-Alder): Benzofuran-derived azadienes can undergo [4+2] cycloaddition reactions to construct spiro-benzofuran frameworks.[19]

Nucleophilic Substitution Reactions

While less common than electrophilic substitution, nucleophilic substitution reactions can also be employed to functionalize the benzofuran ring, particularly when activated by electron-withdrawing groups or through metal catalysis.[1][20] Palladium-catalyzed nucleophilic substitution has been used for the synthesis of 2-functionalized benzofurans.[21]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of benzofurans.

Protocol 1: Synthesis of 2-Substituted Benzofurans via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [1][13]

This procedure is a widely adopted method for constructing the benzofuran core from readily available starting materials.

  • Materials:

    • o-Iodophenol (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)PdCl₂) (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (5 mL)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane/ethyl acetate eluent system

  • Procedure:

    • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

    • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

Protocol 2: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofuran with an Arylboronic Acid [14][15]

This protocol demonstrates the functionalization of a pre-formed benzofuran ring via C-F bond activation.

  • Materials:

    • 2-Fluorobenzofuran (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (10 mol %)

    • Tricyclohexylphosphine (PCy₃) (20 mol %)

    • Potassium carbonate (K₂CO₃) (1.2 equiv)

    • Toluene (solvent)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine 2-fluorobenzofuran, the arylboronic acid, Ni(cod)₂, PCy₃, and K₂CO₃.

    • Add anhydrous toluene via syringe.

    • Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-arylbenzofuran.

Benzofurans in Drug Development: Targeting Signaling Pathways

The biological activity of benzofuran derivatives is often attributed to their ability to interact with key enzymes and receptors in various signaling pathways.[6][22] Understanding these interactions is critical for rational drug design.

mTOR Signaling Inhibition: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Certain benzofuran-based small molecules have been identified as inhibitors of the mTOR pathway, making them promising candidates for anticancer drug development.[22][23][24]

mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition

STING Pathway Agonism: The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering an immune response against infections and cancer.[25] Recently, benzofuran derivatives have been identified as STING agonists, highlighting their potential as immunomodulatory agents for antiviral and cancer therapies.[25]

Conclusion

The benzofuran ring system remains a privileged scaffold in the pursuit of novel therapeutic agents. A thorough understanding of its inherent reactivity, coupled with the strategic application of modern functionalization techniques, empowers medicinal chemists to design and synthesize diverse and complex molecules. The detailed protocols and reactivity principles outlined in this guide serve as a practical resource for researchers dedicated to harnessing the full potential of benzofuran chemistry in drug discovery and development.

References

7-Bromo-5-methylbenzofuran: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds. Its versatile structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities. This technical guide focuses on the potential applications of a specific derivative, 7-Bromo-5-methylbenzofuran, in the field of medicinal chemistry. While direct research on this particular molecule is limited, this document extrapolates its potential based on the extensive studies of structurally related brominated and methylated benzofuran analogs. We will explore its plausible synthetic routes, potential as an anticancer, antimicrobial, and anti-inflammatory agent, and the signaling pathways it may modulate. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the development of new therapeutic agents. The inherent physicochemical properties of this scaffold, combined with the potential for substitution at various positions, have made it a focal point for medicinal chemists. Derivatives of benzofuran have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.

The introduction of a bromine atom to the benzofuran ring, as in this compound, is of particular interest. Halogenation, especially bromination, is a common strategy in drug design to enhance the potency and selectivity of a molecule. The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding affinity. Furthermore, the methyl group at the 5-position can modulate the lipophilicity and metabolic stability of the compound. This guide will delve into the untapped potential of this compound as a valuable building block for the synthesis of novel drug candidates.

Synthesis of this compound and its Derivatives

Proposed Synthetic Pathway

A potential pathway to synthesize this compound could start from 2-bromo-4-methylphenol. This starting material can be reacted with a suitable two-carbon synthon, followed by an intramolecular cyclization to form the benzofuran ring. One such general method is the reaction with an α-haloketone or α-haloacetal followed by acid-catalyzed cyclization.

G start 2-Bromo-4-methylphenol intermediate1 1-(2-Bromo-4-methylphenoxy)- 2,2-dimethoxyethane start->intermediate1 Williamson Ether Synthesis reagent1 α-Halo-acetaldehyde dimethyl acetal reagent1->intermediate1 product This compound intermediate1->product Intramolecular Cyclization reagent2 Acid (e.g., PPA, H2SO4) reagent2->product

General Experimental Protocol for Benzofuran Synthesis

The following is a generalized experimental protocol for the synthesis of a benzofuran derivative from a substituted phenol, which could be adapted for this compound.

  • Step 1: Etherification. To a solution of the substituted phenol (e.g., 2-bromo-4-methylphenol) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate) and an α-halo ketone or acetal (e.g., chloroacetaldehyde dimethyl acetal). The reaction mixture is typically stirred at reflux for several hours until the starting phenol is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography.

  • Step 2: Cyclization. The intermediate ether is treated with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, the substituted benzofuran, is then purified by chromatography or recrystallization.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar compounds, this compound holds promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of brominated benzofuran derivatives against a variety of cancer cell lines. The presence of the bromine atom is often associated with enhanced cytotoxicity.

Table 1: Cytotoxic Activity of Representative Brominated Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-Bromo-2-(4-nitrobenzylidene)benzofuran-3(2H)-oneK562 (Leukemia)0.37[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[2]
3-Oxadiazolylbenzofuran bromo derivativeHCT116 (Colon)3.27[3]
2-Arylbenzofuran derivativeMDA-MB-468 (Breast)0.16[3]

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

Benzofuran derivatives have also been extensively investigated for their antimicrobial properties. The introduction of a bromine atom can lead to compounds with significant activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Representative Brominated Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran-3-carbohydrazide derivativeM. tuberculosis H37Rv2[4]
2-Amino-4-arylthio-5-hydroxybenzofuran derivativeCandida krusei1.6 - 12.5[4]
Halogenated PyrrolopyrimidineStaphylococcus aureus8[5]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is another promising area of research. These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.

Table 3: Anti-inflammatory Activity of Representative Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Aza-benzofuran derivativeNO Production Inhibition (LPS-stimulated RAW264.7 cells)17.3[6]
Aza-benzofuran derivativeNO Production Inhibition (LPS-stimulated RAW264.7 cells)16.5[6]
Piperazine/benzofuran hybridNO Production Inhibition (LPS-stimulated RAW264.7 cells)52.23 ± 0.97[7]

IC50: The half maximal inhibitory concentration; NO: Nitric Oxide.

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzofuran derivatives are a result of their interaction with various cellular targets and signaling pathways. Based on studies of related compounds, this compound could potentially exert its effects through the following mechanisms:

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and chronic inflammatory disorders. Several benzofuran derivatives have been shown to inhibit the NF-κB pathway.[7][8]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK Benzofuran This compound (Potential Inhibitor) Benzofuran->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of this pathway.[9][10]

G cluster_stimulus Extracellular Signal cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Growth Factors, Stress Receptor Receptor Tyrosine Kinase Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Benzofuran This compound (Potential Inhibitor) Benzofuran->RAF Inhibition TF Transcription Factors ERK_nuc->TF Activation Genes Gene Expression (Proliferation, Survival) TF->Genes

Key Experimental Protocols

To facilitate further research into the potential of this compound, this section provides detailed protocols for fundamental in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate step1 Treat cells with varying concentrations of the -Bromo-5-methylbenzofuran step2 Incubate for 24-72 hours step3 Add MTT solution to each well step4 Incubate for 2-4 hours to allow formazan crystal formation step5 Add solubilization solution (e.g., DMSO) step6 Measure absorbance at ~570 nm end Calculate IC50 value

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well. Incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the extensive body of research on analogous brominated and methylated benzofuran derivatives strongly supports its potential as a valuable scaffold in medicinal chemistry. The predicted anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation.

Future research should focus on the development of an efficient and scalable synthesis for this compound. Subsequently, a comprehensive biological evaluation of the compound and its derivatives against a panel of cancer cell lines and microbial strains is crucial. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential and guide the design of more potent and selective drug candidates. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutics to address unmet medical needs.

References

An In-depth Technical Guide on the Molecular Structure and Electronic Properties of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and computational data for 7-Bromo-5-methylbenzofuran is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the title compound and its close structural analogs. Data from analogous compounds are explicitly noted and should be interpreted as representative examples.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of research in medicinal chemistry and drug development. The introduction of halogen substituents, such as bromine, can significantly modulate the electronic properties and biological activity of the benzofuran scaffold. This guide focuses on the molecular structure and electronic properties of this compound, providing a technical foundation for researchers in the field.

Molecular Structure

The molecular structure of this compound consists of a bicyclic system where a furan ring is fused to a benzene ring. A bromine atom is substituted at the 7-position and a methyl group at the 5-position of the benzofuran core.

Table 1: Representative Crystallographic Data for an Analogous Benzofuran Derivative (5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) [1]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6375 (2)
b (Å)9.5170 (2)
c (Å)11.2413 (2)
α (°)75.513 (1)
β (°)84.848 (1)
γ (°)71.626 (1)
Volume (ų)750.72 (3)

Note: This data is for a structurally similar compound and is provided for illustrative purposes.

Below is a diagram illustrating the general workflow for determining the molecular structure of a crystalline organic compound like a substituted benzofuran.

Workflow for X-ray Crystallography A Synthesis and Purification B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Crystallographic Data Analysis (Bond Lengths, Angles, etc.) E->F

Workflow for X-ray Crystallography.

Electronic Properties

The electronic properties of this compound are influenced by the interplay of the aromatic benzofuran core and the electronic effects of the bromo and methyl substituents. The bromine atom, being electronegative, is expected to act as a weak deactivator of the benzene ring towards electrophilic substitution, while the methyl group is an activating group.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[4][5]

Computational studies on various benzofuran derivatives using Density Functional Theory (DFT) have been performed to elucidate their electronic structures.[6][7] For substituted benzofurans, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO distribution can be influenced by the nature and position of the substituents. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8]

Table 2: Representative Theoretical Electronic Properties of a Substituted Benzofuran (Illustrative)

ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.0 to 5.0

Note: These values are illustrative and based on DFT calculations for various substituted benzofurans. Specific values for this compound would require dedicated computational analysis.

The following diagram illustrates the relationship between molecular orbitals and electronic transitions.

Molecular Orbitals and Electronic Transitions cluster_orbitals Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap Energy Gap (ΔE) Photon Photon (hν)

Molecular Orbitals and Electronic Transitions.
UV-Vis Spectroscopy

The electronic transitions between molecular orbitals can be observed using UV-Vis spectroscopy. Benzofuran and its derivatives typically exhibit characteristic absorption bands in the UV region. The absorption spectra of some benzofuran derivatives show two main absorption bands.[9] Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra.[6]

Experimental Protocols

Synthesis of Substituted Benzofurans

The synthesis of benzofuran derivatives can be achieved through various routes. A common approach involves the reaction of a substituted phenol with an α-halo-ketone or aldehyde, followed by cyclization. For this compound, a plausible synthetic pathway could involve the reaction of 2-bromo-4-methylphenol with a suitable two-carbon synthon, followed by acid-catalyzed cyclization. A patent for the preparation of 7-bromobenzofuran describes a two-step process starting from o-bromophenol and 2-bromo-1,1-dimethoxyethane.[10]

General Protocol for the Synthesis of a Substituted Benzofuran (Illustrative):

  • Step 1: Etherification: A solution of the appropriately substituted phenol (e.g., 2-bromo-4-methylphenol) and an α-halo-acetaldehyde dimethyl acetal are dissolved in a suitable solvent (e.g., DMF, acetone). A base (e.g., K2CO3) is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by extraction and purified to yield the intermediate ether.

  • Step 2: Cyclization: The intermediate ether is dissolved in a suitable solvent (e.g., toluene, chlorobenzene) and treated with a strong acid (e.g., polyphosphoric acid, sulfuric acid) at an elevated temperature.[10] The reaction mixture is heated for several hours to facilitate cyclization. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography or recrystallization.

The following diagram outlines a generalized synthetic workflow for substituted benzofurans.

General Synthetic Workflow for Substituted Benzofurans Starting_Materials Substituted Phenol + α-Halo Ketone/Aldehyde Reaction_Step1 Etherification (Base, Solvent, Heat) Starting_Materials->Reaction_Step1 Intermediate Intermediate Ether Reaction_Step1->Intermediate Reaction_Step2 Cyclization (Acid, Heat) Intermediate->Reaction_Step2 Purification Work-up and Purification (Extraction, Chromatography) Reaction_Step2->Purification Final_Product Substituted Benzofuran Purification->Final_Product

General Synthetic Workflow for Substituted Benzofurans.
Characterization Techniques

The characterization of this compound would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Table 3: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for this compound
1H NMR To determine the number and environment of protons.Aromatic protons on the benzofuran ring, a singlet for the methyl group, and distinct signals for the furan ring protons.
13C NMR To determine the number and environment of carbon atoms.Signals corresponding to the carbon atoms of the benzofuran core, the methyl group, and the bromine-substituted carbon.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C9H7BrO, and characteristic isotopic pattern for bromine.
FT-IR Spectroscopy To identify functional groups.Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching of the furan ring.
UV-Vis Spectroscopy To study electronic transitions.Absorption maxima in the UV region, characteristic of the benzofuran chromophore.
X-ray Crystallography To determine the precise three-dimensional molecular structure (if single crystals are obtained).Provides accurate bond lengths, bond angles, and crystal packing information.

Conclusion

This compound represents an interesting scaffold for further investigation in materials science and medicinal chemistry. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its molecular and electronic properties can be inferred from the rich literature on analogous substituted benzofurans. This guide provides a foundational understanding and outlines the experimental and computational approaches necessary for a detailed characterization of this and similar molecules. Further dedicated studies are warranted to fully elucidate the unique properties and potential applications of this compound.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for constructing this vital heterocyclic system.

The Initial Breakthrough: Perkin's Discovery

The history of benzofuran synthesis begins with the seminal work of English chemist William Henry Perkin in 1870.[1][2] Perkin was the first to synthesize the benzofuran ring system through a reaction that would later be known as the Perkin rearrangement.[1] His initial synthesis involved the treatment of 3-halocoumarins with a base, which induced a ring contraction to form a benzofuran-2-carboxylic acid.[1][3] This discovery laid the foundational groundwork for the exploration of benzofuran chemistry.

Classical Synthetic Strategies

Following Perkin's discovery, several classical methods for benzofuran synthesis were developed, many of which are still in use today. These methods often rely on the cyclization of substituted phenols and have been refined over the years to improve yields and substrate scope.

Perkin Rearrangement

The Perkin rearrangement remains a significant method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a protic solvent like ethanol.[3]

Traditional Method

A solution of a 3-bromocoumarin in ethanolic sodium hydroxide is refluxed for several hours. The reaction proceeds via a base-catalyzed ring opening of the lactone, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.[3]

Microwave-Assisted Protocol

More recently, microwave irradiation has been employed to dramatically reduce reaction times and improve yields.[3]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromo-4-methyl-6,7-dimethoxycoumarin [3]

  • Reactants: 4-Methyl-6,7-dimethoxycoumarin (0.05g, 0.227mmol), N-bromosuccinimide (0.06g, 0.340mmol).

  • Solvent: Acetonitrile (5ml).

  • Procedure for Bromination: The reactants are placed in a microwave vessel and irradiated at 250W for 5 minutes at 80 °C to form the 3-bromocoumarin. The product is purified by recrystallization.

  • Reactants for Rearrangement: 3-Bromo-4-methyl-6,7-dimethoxycoumarin, Sodium Hydroxide.

  • Solvent for Rearrangement: Ethanol.

  • Procedure for Rearrangement: The 3-bromocoumarin is dissolved in an ethanol/sodium hydroxide solution and subjected to microwave irradiation at 300W for 5 minutes at 79 °C.

  • Work-up: The reaction mixture is cooled, and the resulting sodium salt is hydrolyzed with hydrochloric acid to yield the free benzofuran-2-carboxylic acid.

Pechmann Condensation

While primarily a method for synthesizing coumarins, the Pechmann condensation is historically and mechanistically relevant to benzofuran chemistry. Discovered by Hans von Pechmann, this reaction involves the condensation of a phenol with a β-keto ester under acidic conditions.[4][5] The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.[4]

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [6]

  • Reactants: Resorcinol (3.7 g), Ethyl acetoacetate (5 ml).

  • Catalyst/Solvent: Concentrated Sulfuric Acid (15 ml).

  • Procedure: Resorcinol is dissolved in ethyl acetoacetate. This mixture is added dropwise to chilled concentrated sulfuric acid, maintaining the temperature below 20 °C. The reaction mixture is stirred and then poured into ice water to precipitate the crude product.

  • Purification: The product is collected by vacuum filtration and recrystallized from an ethanol/water mixture.

Auwers Synthesis

First reported by Karl von Auwers in 1908, the Auwers synthesis is a method for preparing flavonols from coumarones (2,3-dihydrobenzofurans).[1][7] The process begins with an acid-catalyzed aldol condensation of a benzaldehyde with a 2-hydroxyacetophenone derivative to form an o-hydroxychalcone. Bromination of the double bond followed by treatment with alcoholic potassium hydroxide leads to a rearrangement to the flavonol.[1][7]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a general method for synthesizing furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base like pyridine or ammonia.[8][9] While not a direct synthesis of benzofurans, its principles of furan ring formation are fundamental to heterocyclic chemistry. The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution.[8][9]

Modern Synthetic Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives. Palladium-catalyzed cross-coupling reactions have been particularly impactful.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing the benzofuran skeleton.[10][11] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11] The synthesis of 2-arylbenzofurans can be achieved in a one-pot fashion by coupling an o-halophenol with a terminal alkyne, which then undergoes an intramolecular cyclization.[10]

Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling [12]

  • Reactants: 2-Iodophenol (0.50 mmol), Phenylacetylene (0.60 mmol).

  • Catalyst: 1,2,3-triazolylidene-based palladium PEPPSI complex (2 mol%).

  • Base: K₂CO₃ (1 mmol).

  • Solvent: DMSO.

  • Procedure: The reactants, catalyst, and base are combined in DMSO and heated to 110 °C in air.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified by column chromatography.

Palladium-Catalyzed Heck Reaction

The intramolecular Heck reaction provides an efficient route to benzofurans through the cyclization of suitably substituted precursors, such as o-alkenylphenols.[13][14] The reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.[13]

Quantitative Data Summary

The following tables summarize quantitative data for some of the key benzofuran synthesis methodologies.

Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [3]

Starting CoumarinPower (W)Time (min)Temperature (°C)Yield (%)
3-Bromo-4-methyl-6,7-dimethoxycoumarin30057999
3-Bromo-4-methyl-7-methoxycoumarin30057998
3-Bromo-6,7-dimethoxycoumarin30057999
3-Bromo-7-methoxycoumarin30057997

Table 2: Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 2-Arylbenzofurans [12]

Aryl HalideAlkyneCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
2-IodophenolPhenylacetylene2K₂CO₃DMSO11081
2-Iodophenol4-Ethynyltoluene2K₂CO₃DMSO11085
2-Iodophenol4-Methoxyphenylacetylene2K₂CO₃DMSO11088
2-Iodophenol4-Chlorophenylacetylene2K₂CO₃DMSO11075

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows discussed.

Perkin_Rearrangement 3-Halocoumarin 3-Halocoumarin Ring Opening Ring Opening 3-Halocoumarin->Ring Opening Base (OH-) Intramolecular Cyclization Intramolecular Cyclization Ring Opening->Intramolecular Cyclization Benzofuran-2-carboxylate Benzofuran-2-carboxylate Intramolecular Cyclization->Benzofuran-2-carboxylate caption Perkin Rearrangement Mechanism

Perkin Rearrangement Mechanism

Pechmann_Condensation Phenol Phenol Transesterification Transesterification Phenol->Transesterification beta-Ketoester beta-Ketoester beta-Ketoester->Transesterification Intramolecular EAS Intramolecular EAS Transesterification->Intramolecular EAS Acid Catalyst Dehydration Dehydration Intramolecular EAS->Dehydration Coumarin Coumarin Dehydration->Coumarin caption Pechmann Condensation Mechanism

Pechmann Condensation Mechanism

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System o-Halophenol o-Halophenol Reaction Mixture Reaction Mixture o-Halophenol->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Mixture Base Base Base->Reaction Mixture Sonogashira Coupling Sonogashira Coupling Reaction Mixture->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization 2-Arylbenzofuran 2-Arylbenzofuran Intramolecular Cyclization->2-Arylbenzofuran caption Sonogashira Coupling Workflow for Benzofuran Synthesis

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 7-Bromo-5-methylbenzofuran as a key building block. This versatile reaction enables the formation of a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl moieties, paving the way for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented herein offer a foundational framework for the development and optimization of these crucial synthetic transformations.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] This palladium-catalyzed reaction facilitates the synthesis of biaryl compounds, which are prevalent structural motifs in numerous natural products and pharmacologically active molecules.[3]

This compound is a valuable heterocyclic scaffold. The bromine atom at the 7-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. The methyl group at the 5-position can influence the electronic properties and lipophilicity of the resulting compounds, which is a critical consideration in drug design. The ability to couple a wide array of aryl and heteroaryl boronic acids to this core structure allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex, typically in the Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a structurally related 7-halobenzofuran with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene/H₂O1001271[5]
24-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O901663[5]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O9016High Yield (qualitative)[6]
4Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)2-MeTHF8018Not Reported
5Thiophene-2-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME802High Yield (qualitative)[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed (5 mL per mmol of this compound)

  • Water, degassed (0.5 mL per mmol of this compound)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

Reaction Execution:

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-5-methylbenzofuran product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product r1x This compound r2b Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to flask - Create inert atmosphere start->setup reaction Reaction Execution: - Add degassed solvents - Heat and stir for 12-24h setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Aqueous extraction with ethyl acetate monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography workup->purification product Pure 7-Aryl-5-methylbenzofuran purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of 7-Aryl-5-Methylbenzofurans via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 7-aryl-5-methylbenzofurans, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols detailed herein leverage palladium-catalyzed cross-coupling reactions, offering a robust and versatile methodology for the targeted arylation of the benzofuran scaffold.

Introduction

Benzofuran derivatives are a cornerstone in the development of new therapeutic agents and functional organic materials. The specific substitution pattern of 7-aryl-5-methylbenzofurans makes them attractive targets for structure-activity relationship studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the efficient and selective formation of carbon-carbon bonds, enabling the synthesis of a diverse library of these valuable compounds. This document outlines a strategic approach for the synthesis of 7-aryl-5-methylbenzofurans, starting from a readily available precursor, and provides detailed experimental protocols.

Synthetic Strategy

The most direct and efficient strategy for the synthesis of 7-aryl-5-methylbenzofurans involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach utilizes a pre-functionalized benzofuran core, specifically a halo-substituted derivative, which can be coupled with a variety of arylboronic acids or their esters. A key starting material for this strategy is 7-bromo-5-methylbenzofuran , which allows for the selective introduction of an aryl group at the 7-position. While this specific starting material can be synthesized through multi-step sequences, for the purpose of these protocols, we will consider it as a commercially available or previously synthesized precursor.

The overall synthetic transformation is depicted below:

Caption: General scheme for the Suzuki-Miyaura coupling to synthesize 7-aryl-5-methylbenzofurans.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-aryl-5-methylbenzofuran.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling based on analogous reactions reported in the literature for substituted benzofurans.[1][2][3]

EntryArylboronic Acid (Ar)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane1001680-90
34-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110875-85
43-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1001088-96
52-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O852470-80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-aryl-5-methylbenzofurans.

G Experimental Workflow for Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reactants: This compound, arylboronic acid, catalyst, ligand, base B Add to Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat and Stir (80-110 °C, 4-24 h) D->E F Monitor by TLC/GC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup (EtOAc/Water) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for the palladium-catalyzed synthesis of 7-aryl-5-methylbenzofurans.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxiAdd Organoboron R'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 7-Bromo-5-methylbenzofuran as a Versatile Intermediate in the Total Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 7-Bromo-5-methylbenzofuran as a key building block in the synthesis of complex organic molecules with potential therapeutic applications. The strategic placement of the bromine atom at the 7-position and the methyl group at the 5-position allows for regioselective functionalization, making it an ideal starting point for the construction of diverse molecular architectures. This document outlines protocols for key palladium-catalyzed cross-coupling reactions and illustrates a potential synthetic route to a novel hypothetical bioactive compound.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing access to a wide range of substituted benzofuran derivatives.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl linkages. The reaction of this compound with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base to yield 7-aryl-5-methylbenzofurans. These products can serve as scaffolds for the development of novel therapeutic agents.

Heck Reaction for Alkenylation

The Heck reaction allows for the introduction of alkenyl groups at the 7-position of the benzofuran core. This transformation is valuable for the synthesis of precursors to natural products and other complex molecules, enabling the extension of the carbon framework with unsaturated moieties.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct route to 7-alkynyl-5-methylbenzofurans. The resulting internal alkynes are versatile intermediates that can be further elaborated into a variety of functional groups or used in cycloaddition reactions to construct more complex heterocyclic systems.

Hypothetical Total Synthesis of "Benzofuranone C"

To illustrate the synthetic utility of this compound, a hypothetical total synthesis of a novel bioactive molecule, designated "Benzofuranone C," is presented. This theoretical pathway showcases a sequence of palladium-catalyzed reactions to construct a complex molecular architecture with potential biological activity.

G A This compound B Sonogashira Coupling (Ethynyltrimethylsilane, Pd(PPh3)4, CuI, Et3N) A->B Step 1 C 7-((Trimethylsilyl)ethynyl)- 5-methylbenzofuran B->C D Deprotection (K2CO3, MeOH) C->D Step 2 E 7-Ethynyl-5-methylbenzofuran D->E F Suzuki Coupling (4-Formylphenylboronic acid, Pd(OAc)2, SPhos, K3PO4) E->F Step 3 G 4-(2-(5-Methylbenzofuran- 7-yl)ethynyl)benzaldehyde F->G H Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) G->H Step 4 I Ethyl (E)-3-(4-(2-(5-methylbenzofuran- 7-yl)ethynyl)phenyl)acrylate H->I J Hydrolysis and Cyclization (LiOH, then acid workup) I->J Step 5 K Benzofuranone C J->K

Figure 1: Hypothetical synthetic pathway to "Benzofuranone C".

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with ethynyltrimethylsilane.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).

  • Add toluene, followed by triethylamine.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and copper(I) iodide (0.05 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-((trimethylsilyl)ethynyl)-5-methylbenzofuran.

Protocol 2: Suzuki-Miyaura Coupling of 7-Ethynyl-5-methylbenzofuran

This protocol details the coupling of the deprotected alkyne with 4-formylphenylboronic acid.

Materials:

  • 7-Ethynyl-5-methylbenzofuran

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (10:1 mixture)

  • Argon atmosphere

Procedure:

  • In a Schlenk flask under argon, combine 7-ethynyl-5-methylbenzofuran (1.0 eq), 4-formylphenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Add the degassed toluene/water solvent mixture.

  • Heat the mixture to 100 °C and stir vigorously for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-(2-(5-methylbenzofuran-7-yl)ethynyl)benzaldehyde.

Data Presentation

The following tables summarize the quantitative data for the key steps in the hypothetical synthesis of "Benzofuranone C".

Table 1: Reaction Yields and Conditions

StepReaction TypeCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Sonogashira CouplingPd(PPh₃)₄/CuIEt₃NToluene701292
2Deprotection-K₂CO₃MeOHRT298
3Suzuki CouplingPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001685
4Horner-Wadsworth-Emmons-NaHTHF0 to RT488
5Hydrolysis & Cyclization-LiOHTHF/H₂ORT2475

Table 2: Characterization Data for Key Intermediates

CompoundMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
7-((Trimethylsilyl)ethynyl)-5-methylbenzofuran C₁₄H₁₆OSi7.55 (s, 1H), 7.31 (s, 1H), 6.70 (d, J=2.1 Hz, 1H), 2.45 (s, 3H), 0.25 (s, 9H)155.1, 148.9, 131.5, 128.2, 120.1, 111.5, 105.9, 98.2, 95.3, 21.5, 0.0228.1 [M]⁺
4-(2-(5-Methylbenzofuran-7-yl)ethynyl)benzaldehyde C₁₈H₁₂O₂10.05 (s, 1H), 7.90 (d, J=8.2 Hz, 2H), 7.75 (d, J=8.2 Hz, 2H), 7.60 (s, 1H), 7.40 (s, 1H), 6.75 (d, J=2.1 Hz, 1H), 2.50 (s, 3H)191.5, 155.3, 149.2, 135.8, 132.5, 130.1, 129.8, 128.5, 120.5, 111.8, 106.2, 93.1, 88.5, 21.6260.1 [M]⁺

Signaling Pathway Diagram

The hypothetical target "Benzofuranone C" is designed as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation BenzofuranoneC Benzofuranone C (Hypothetical Inhibitor) BenzofuranoneC->PI3K Inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.

These notes are intended to serve as a guide for synthetic chemists in the application of this compound as a versatile intermediate. The provided protocols and data are illustrative and may require optimization for specific substrates and reaction scales.

Application Notes and Protocols for the Purification and Analysis of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analysis of 7-Bromo-5-methylbenzofuran, a key intermediate in pharmaceutical synthesis. The following protocols for column chromatography, recrystallization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure high purity and accurate characterization of the compound.

Purification of this compound

Purification of newly synthesized this compound is critical to remove unreacted starting materials, byproducts, and other impurities. A two-step purification process involving flash column chromatography followed by recrystallization is recommended to achieve high purity (>98%).

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for the initial purification of crude this compound.[1][2] The separation is based on the differential partitioning of the compound and impurities between a solid stationary phase (silica gel) and a liquid mobile phase.

Experimental Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into a glass column and allow it to pack uniformly, avoiding air bubbles.[2]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, silica-adsorbed sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system.

    • Gradually increase the polarity of the mobile phase to elute the target compound.

    • Collect fractions and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization is employed as a final purification step to obtain highly pure crystalline this compound. The principle of this technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. A common choice for benzofuran derivatives is a mixture of ethanol and water or hexanes and ethyl acetate.[3]

  • Procedure:

    • Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Analysis of this compound

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound, confirming its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is typically employed for non-polar to moderately polar compounds.[4][5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape. A typical starting point could be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the linear range of the detector.

ParameterExpected Value
Retention Time (t_R) 5 - 10 min
Purity (by area %) > 98%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both qualitative and quantitative information. It is particularly useful for identifying volatile and semi-volatile compounds.[7][8]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: m/z 50-300.

ParameterExpected Value
Retention Time (t_R) 10 - 15 min
Molecular Ion (M+.) m/z 210/212 (due to 79Br/81Br isotopes)
Key Fragmentation Ions m/z 182/184 ([M-CO]+), 131 ([M-Br]+), 103, 77

Note: The fragmentation pattern is predicted based on common fragmentation pathways for benzofurans and bromoaromatic compounds.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound.[13][14][15][16]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Chemical Shifts (in CDCl₃):

¹H NMR ¹³C NMR
Proton δ (ppm)
H2~7.6
H3~6.7
H4~7.3
H6~7.1
CH₃~2.4

Note: The chemical shifts are estimated based on known values for substituted benzofurans and the expected electronic effects of the bromo and methyl groups.[9][17]

Visualized Workflows

PurificationWorkflow crude Crude this compound column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc Monitor combine Combine Pure Fractions tlc->combine Identify evaporate1 Solvent Evaporation combine->evaporate1 recrystallize Recrystallization (e.g., Ethanol/Water) evaporate1->recrystallize filter Vacuum Filtration recrystallize->filter dry Drying filter->dry pure Pure this compound (>98% Purity) dry->pure

Caption: Purification workflow for this compound.

AnalysisWorkflow sample Purified this compound hplc HPLC Analysis (Purity Assessment) sample->hplc gcms GC-MS Analysis (Identity & Impurity Profile) sample->gcms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr data Data Analysis & Reporting hplc->data gcms->data nmr->data

Caption: Analytical workflow for this compound.

References

Application Notes and Protocols for the Development of Novel Bioactive Compounds from 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran is a privileged heterocyclic scaffold found in a variety of natural products and synthetically developed molecules.[1][2][3][4][5] Derivatives of benzofuran have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, establishing them as crucial motifs in medicinal chemistry and drug discovery.[2][6][7][8][9] The starting material, 7-Bromo-5-methylbenzofuran, represents a versatile template for chemical modification. The presence of a bromine atom at the C7 position provides a reactive handle for cross-coupling reactions, while the benzofuran core and methyl group can be targeted for further functionalization, enabling the generation of a diverse library of novel compounds for biological screening.

These application notes provide a framework for the synthesis of novel derivatives from this compound and detail the protocols for evaluating their potential as anticancer and antimicrobial agents.

Synthesis of Novel 7-Substituted-5-methylbenzofuran Derivatives

A common and effective strategy for modifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[10][11][12] This reaction allows for the introduction of a wide range of alkyne-containing substituents at the C7 position, significantly diversifying the chemical space for drug discovery.

G Start This compound + Terminal Alkyne Reaction Sonogashira Coupling Reaction Start->Reaction Catalyst Catalyst System: (PPh₃)PdCl₂ CuI Triethylamine (Solvent/Base) Catalyst->Reaction Workup Reaction Workup (Solvent Removal, Extraction) Reaction->Workup Monitor by TLC Purification Purification (Column Chromatography) Workup->Purification Product Novel 7-Alkynyl-5-methylbenzofuran Derivative Purification->Product Characterization (NMR, MS)

Caption: General workflow for the synthesis of benzofuran derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the synthesis of 2-substituted benzofurans.[10]

  • Reagents and Setup:

    • To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

    • Add the desired terminal alkyne (1.2 mmol, 1.2 eq).

    • Add bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (0.02 mmol, 2 mol%).

    • Add copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add anhydrous triethylamine (5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 7-substituted-5-methylbenzofuran derivative.

Application Note: Anticancer Activity

Benzofuran derivatives are well-documented for their potent antiproliferative and cytotoxic activities against various cancer cell lines.[1][8][13][14][15] The proposed mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[15][16][17]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of newly synthesized 7-substituted-5-methylbenzofuran derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound Description MCF-7 (Breast) IC₅₀ (µM) HCT-116 (Colon) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM)
BMBF-01 Phenylacetylene derivative8.512.115.3
BMBF-02 4-Methoxyphenylacetylene derivative3.25.87.9
BMBF-03 4-Trifluoromethylphenylacetylene derivative1.52.14.6
Doxorubicin Reference Drug0.91.21.8

Note: Data are representative examples for illustrative purposes.

Mechanism of Action: Kinase Inhibition

To elucidate the mechanism of action, the most potent compound, BMBF-03 , was screened against key protein kinases involved in cancer cell proliferation and survival.

Kinase Target BMBF-03 IC₅₀ (nM) Staurosporine IC₅₀ (nM) (Control)
PI3Kα7525
Akt115015
MEK14510
ERK221030

Note: Data are representative examples for illustrative purposes.

Visualizations: Signaling Pathways

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor BMBF-03 Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and potential inhibition points.

G GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression, Proliferation, Differentiation TF->Proliferation Inhibitor BMBF-03 Inhibitor->MEK Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and potential inhibition points.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

This protocol describes a method to measure kinase activity by quantifying the amount of ADP produced.[20][21][22]

G Prep Prepare Reagents: Kinase, Substrate, ATP Serial Dilution of Inhibitor Incubate1 Plate Inhibitor and Kinase Prep->Incubate1 Reaction Initiate Reaction with Substrate/ATP Incubate1->Reaction 10 min pre-incubation Incubate2 Incubate at 30°C for 60 min Reaction->Incubate2 Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate2->Stop Detect Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) Stop->Detect 40 min incubation Read Measure Luminescence Detect->Read 30 min incubation

Caption: Workflow for an in vitro luminescence-based kinase assay.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound (e.g., BMBF-03) in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the target kinase (e.g., MEK1) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Application Note: Antimicrobial Activity

In addition to anticancer effects, the benzofuran scaffold is a promising backbone for the development of novel antimicrobial agents.[2][5][7][23]

Data Presentation: In Vitro Antimicrobial Activity

The synthesized compounds were tested for their ability to inhibit the growth of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are presented below.

Compound S. aureus (Gram +) MIC (µg/mL) E. coli (Gram -) MIC (µg/mL) C. albicans (Fungus) MIC (µg/mL)
BMBF-01 3264>128
BMBF-02 163264
BMBF-03 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Note: Data are representative examples for illustrative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi), resulting in a volume of 50 µL per well.

    • Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Conclusion

The this compound scaffold serves as an excellent starting point for the generation of novel bioactive compounds. Through straightforward synthetic modifications like the Sonogashira coupling, a diverse library of derivatives can be produced. The protocols outlined in these application notes provide a comprehensive framework for evaluating the anticancer and antimicrobial potential of these new chemical entities. The representative data indicate that specific substitutions on the benzofuran core can lead to potent biological activity, warranting further investigation into their mechanisms of action and potential as therapeutic agents.

References

Application of 7-Bromo-5-methylbenzofuran in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of bromo-substituted benzofurans, with a particular focus on the potential applications of 7-Bromo-5-methylbenzofuran, in the synthesis of potent kinase inhibitors. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the methodologies presented herein for structurally related bromo-benzofurans are highly relevant and adaptable for the synthesis of novel kinase inhibitors from this specific isomer. The bromine substituent serves as a versatile chemical handle for key cross-coupling reactions, enabling the construction of diverse molecular scaffolds targeting various kinases implicated in cancer and other diseases.

Overview: The Role of Bromo-Benzofurans in Kinase Inhibitor Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The introduction of a bromine atom onto the benzofuran core provides a crucial reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5] These reactions are fundamental in modern drug discovery for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of complex molecular architectures with desired pharmacological profiles.

The bromine atom in compounds like this compound can be strategically replaced with various aryl, heteroaryl, or amine moieties to explore the chemical space around the benzofuran scaffold and optimize interactions with the target kinase's active site.

Key Synthetic Applications & Protocols

The primary application of this compound in kinase inhibitor synthesis would involve its use as a key building block in cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the elaboration of the bromo-benzofuran core.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of aryl bromides.[3]

Materials:

  • This compound

  • Arylboronic acid or arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond.[5] This reaction is crucial for introducing amine functionalities, which can act as key hydrogen bond donors or acceptors in the hinge region of many kinases.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard procedures for the amination of aryl bromides.[4][7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the palladium precatalyst and the phosphine ligand.

  • Add the base.

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aminated benzofuran derivative.

Quantitative Data on Bromo-Benzofuran Based Kinase Inhibitors

While specific data for kinase inhibitors derived directly from this compound is limited in the reviewed literature, the following table summarizes the inhibitory activities of various bromo-substituted benzofuran and dibenzofuran derivatives against different kinases. This data highlights the potential of this class of compounds as potent kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
7,9-Dibromo-dihydrodibenzofuran derivativeCasein Kinase 2 (CK2)5.8[1]
Bromo-visnagin derivativeVEGFR-2-[8]
5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamideHIF-1 pathway inhibitor-[9]
1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanoneCytotoxic against cancer cell lines-[2]

Visualizing Synthetic Pathways and Biological Context

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors starting from a bromo-benzofuran core.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation 7_Bromo_5_methylbenzofuran This compound Suzuki_Coupling Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) 7_Bromo_5_methylbenzofuran->Suzuki_Coupling Buchwald_Amination Buchwald-Hartwig Amination (Amines) 7_Bromo_5_methylbenzofuran->Buchwald_Amination Library Library of Benzofuran Derivatives Suzuki_Coupling->Library Buchwald_Amination->Library Kinase_Assay In vitro Kinase Assay Library->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Simplified Kinase Signaling Pathway

The following diagram depicts a simplified generic kinase signaling pathway that is often targeted in cancer therapy. Dysregulation of such pathways is a common driver of tumorigenesis.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., CK2, CDK) Receptor_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Inhibitor Benzofuran-based Kinase Inhibitor Inhibitor->Receptor_Kinase Inhibitor->Downstream_Kinase

Caption: A simplified kinase signaling cascade targeted by inhibitors.

Conclusion

This compound represents a valuable, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer a robust framework for the derivatization of this scaffold. The potent anti-kinase activity of other bromo-substituted benzofurans underscores the potential of this compound class in the development of targeted therapeutics. Further exploration of the chemical space around the this compound core is warranted to identify new lead compounds for various kinase targets.

References

Synthesis of 7-Bromo-5-methylbenzofuran Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-5-methylbenzofuran and its subsequent derivatization. Benzofuran scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3][4] This guide details a two-step synthesis of the this compound core, followed by protocols for palladium-catalyzed cross-coupling reactions—namely Suzuki, Heck, and Sonogashira reactions—to introduce further molecular diversity. Detailed experimental procedures, tabulated quantitative data, and workflow diagrams are provided to assist researchers in the efficient synthesis and exploration of this promising class of compounds.

Synthesis of the this compound Core

The synthesis of the this compound core is achieved through a two-step process starting from the commercially available p-cresol. The first step involves the selective bromination of p-cresol to yield 2-bromo-4-methylphenol. The second step is an acid-catalyzed cyclization to form the benzofuran ring.

Step 1: Synthesis of 2-Bromo-4-methylphenol

The selective bromination of p-cresol at the ortho position is a key step. Various methods have been reported for this transformation.[5][6][7] A common laboratory-scale procedure involves the use of a brominating agent in a suitable solvent.

Experimental Protocol:

  • In a reaction vessel, dissolve 1 mole of p-cresol in a suitable solvent such as chlorobenzene or methylene chloride.[7]

  • Under controlled temperature conditions, typically between -5°C and room temperature, slowly add 0.5-1.1 moles of a brominating agent (e.g., liquid bromine).[7] The reaction should be carried out under slight negative pressure to manage the evolution of hydrogen halide gas.[7]

  • After the addition is complete, allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the excess acid and recover the solvent by distillation.

  • The crude product can be purified by vacuum distillation to yield 2-bromo-4-methylphenol.[7]

Step 2: Synthesis of this compound

The formation of the benzofuran ring is achieved by reacting 2-bromo-4-methylphenol with a suitable C2 synthon followed by acid-catalyzed cyclization. A patented method for a similar bromo-benzofuran provides a reliable approach.[8]

Experimental Protocol:

  • In a round-bottom flask, combine 2-bromo-4-methylphenol (1 equivalent), an excess of a base such as potassium carbonate, and a suitable solvent like 1,4-dioxane.[8]

  • To this mixture, add 2-bromo-1,1-dimethoxyethane (approximately 1.5 equivalents).[8]

  • Heat the reaction mixture to reflux and stir for several hours (e.g., 22 hours), monitoring the reaction progress by TLC or GC.[8]

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure. The resulting intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)-4-methylbenzene, is then subjected to acid-catalyzed cyclization using an acid such as polyphosphoric acid, with heating to drive the reaction.[9]

  • The crude this compound is then purified, for instance by distillation, to yield the final product.[8]

Derivatization of this compound via Cross-Coupling Reactions

The bromine atom at the 7-position of the benzofuran ring serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling

The Suzuki reaction is a powerful method for forming carbon-carbon bonds between the benzofuran core and various aryl or vinyl boronic acids or esters.

Experimental Protocol:

  • In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (typically 1-5 mol%), and a base like potassium carbonate or potassium phosphate (2-3 equivalents).

  • Add a suitable solvent system, which can be a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-5-methylbenzofuran derivative.

Heck Cross-Coupling

The Heck reaction enables the introduction of vinyl groups at the 7-position of the benzofuran core by coupling with various alkenes.

Experimental Protocol:

  • Combine this compound (1 equivalent), the desired alkene (1.2-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent such as DMF or acetonitrile.

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120°C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture, filter to remove any solids, and remove the solvent under reduced pressure.

  • The residue is then taken up in an organic solvent and washed with water.

  • After drying and concentrating the organic phase, the product is purified by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira reaction is used to form a carbon-carbon bond between the 7-position of the benzofuran and a terminal alkyne.

Experimental Protocol:

  • To a degassed solution of this compound (1 equivalent) in a suitable solvent mixture (e.g., THF and triethylamine), add a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) and a copper(I) co-catalyst such as CuI (1-3 mol%).

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt and concentrate the filtrate.

  • The crude product is then dissolved in an organic solvent, washed with water or a saturated aqueous solution of ammonium chloride, and dried.

  • Purification by column chromatography yields the 7-alkynyl-5-methylbenzofuran derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various benzofuran derivatives found in the literature. Note that these are examples and yields may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of Brominated Benzofuran Derivatives

CompoundStarting MaterialsReagents and ConditionsYield (%)M.P. (°C)Ref.
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid--30196-197[1]
1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone-Ethanol2794-95[1]

Table 2: Derivatization of Benzofuran Core via Cross-Coupling Reactions

Derivative TypeBenzofuran CoreCoupling PartnerCatalyst SystemYield (%)Ref.
2-Arylbenzofuran2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex, K₂CO₃91
7-Allylated Benzofurano-Allyloxyethynylbenzene-TBAF-catalyzed annulationGood to Excellent

Visualized Workflows and Pathways

The following diagrams illustrate the general synthetic workflow and the catalytic cycles for the cross-coupling reactions.

G General Synthetic Workflow for this compound Derivatives cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Products pCresol p-Cresol BMphenol 2-Bromo-4-methylphenol pCresol->BMphenol Bromination BMBenzofuran This compound BMphenol->BMBenzofuran Cyclization Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) BMBenzofuran->Suzuki Pd-catalyzed Heck Heck Coupling (Alkenes) BMBenzofuran->Heck Pd-catalyzed Sonogashira Sonogashira Coupling (Terminal Alkynes) BMBenzofuran->Sonogashira Pd/Cu-catalyzed ArylDeriv 7-Aryl-5-methylbenzofurans Suzuki->ArylDeriv VinylDeriv 7-Vinyl-5-methylbenzofurans Heck->VinylDeriv AlkynylDeriv 7-Alkynyl-5-methylbenzofurans Sonogashira->AlkynylDeriv

Caption: Synthetic workflow for this compound derivatives.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Ar-Br OxAdd Oxidative Addition (R-X) PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Ar'-B(OH)2 / Base Transmetal Transmetalation (R'-B(OR)2) PdII_R_Rprime->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

The synthetic routes and derivatization protocols outlined in this guide offer a robust framework for the preparation and exploration of this compound derivatives. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups, enabling the generation of diverse chemical libraries for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for 7-Bromo-5-methylbenzofuran in the Development of New Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 7-Bromo-5-methylbenzofuran as a key building block in the synthesis of novel organic materials for electronic applications. The protocols outlined below are based on established synthetic methodologies for related benzofuran derivatives and can be adapted for this specific compound.

Introduction

This compound is a versatile heterocyclic compound that holds significant promise as a precursor for the development of advanced organic materials. Its benzofuran core provides a rigid and planar structure with inherent fluorescence, making it an attractive moiety for applications in organic light-emitting diodes (OLEDs). The presence of a bromine atom at the 7-position offers a reactive handle for cross-coupling reactions, enabling the construction of larger, conjugated systems essential for organic semiconductors and conductive polymers. The methyl group at the 5-position can influence the solubility and morphological properties of the resulting materials.

Key Applications

The primary application of this compound in materials science lies in its use as a synthon for creating more complex organic molecules with tailored optoelectronic properties.

  • Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are known to be blue-emitting materials. By functionalizing this compound through cross-coupling reactions, it is possible to synthesize novel host and emitter materials for OLEDs. The rigid benzofuran unit can contribute to high photoluminescence quantum yields, while strategic modifications can tune the emission color and improve charge transport properties.

  • Organic Semiconductors: The extended π-conjugated systems that can be built from this compound are fundamental to the behavior of organic semiconductors. These materials are crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Conductive Polymers: While less explored for this specific molecule, the benzofuran moiety can be incorporated into polymer backbones through electropolymerization or polymerization of functionalized monomers. This could lead to the development of new conductive or semi-conductive polymers with unique properties.

Experimental Protocols

The following protocols describe key synthetic transformations that can be applied to this compound to generate novel organic materials.

Protocol 1: Synthesis of Arylated Benzofuran Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 7-position of the benzofuran core. This is a fundamental step in building larger conjugated molecules for OLEDs and organic semiconductors.[1][2][3][4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, pyrenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an anhydrous reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add the anhydrous solvent to the reaction vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-5-methylbenzofuran derivative.

Logical Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reaction Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Reaction Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 7-Aryl-5-methylbenzofuran Purification->Product

Caption: Workflow for the synthesis of 7-Aryl-5-methylbenzofuran.

Protocol 2: Electropolymerization of a this compound Derivative

This protocol provides a general method for the electrochemical polymerization of a functionalized this compound monomer to form a conductive polymer film.[6][7][8][9] This technique allows for the direct deposition of the polymer onto an electrode surface.

Materials:

  • A suitable this compound derivative (monomer)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a solution of the monomer and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell with the working electrode (e.g., indium tin oxide - ITO coated glass, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Perform electropolymerization by applying a constant potential (potentiostatic) or by cycling the potential between defined limits (potentiodynamic) using the potentiostat.

  • The polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the electropolymerization or the number of potential cycles.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can then be characterized by various techniques such as cyclic voltammetry, UV-Vis spectroscopy, and scanning electron microscopy.

Conceptual Workflow for Electropolymerization:

Electropolymerization_Workflow Monomer This compound Derivative (Monomer) Solution Electrolyte Solution Monomer->Solution Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Solution Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Solution Cell Three-Electrode Electrochemical Cell Solution->Cell Polymerization Electropolymerization (Potentiostatic or Potentiodynamic) Cell->Polymerization Washing Rinsing with Solvent Polymerization->Washing Product Conductive Polymer Film on Electrode Washing->Product

Caption: Conceptual workflow for forming a conductive polymer film.

Data Presentation

While specific quantitative data for materials derived directly from this compound is not yet widely available in the literature, the performance of OLEDs incorporating other benzofuran derivatives provides a benchmark for the potential of this class of materials.

Table 1: Performance of OLEDs with Benzofuran-based Materials

Host/Emitter Material TypeExternal Quantum Efficiency (EQE) (%)Luminance (cd/m²)Emission ColorReference
Benzofuran-Acridine Hybrid Donor27.7>1000Sky-Blue[10]
Dibenzofuran-based Bipolar Host25.3>1000Yellow[11]
Benzofuran Fused Silole DerivativeModerateModerateBlue[12]
Carbazole-Benzophenone with Dibenzofuran>201000Green[13]
Pyrene-Benzimidazole Derivative0.35100Pure Blue[14]

Note: The performance metrics are highly dependent on the specific molecular structure and the overall device architecture.

Signaling Pathway/Device Architecture

The following diagram illustrates a typical multilayer OLED structure where a material derived from this compound could be incorporated as a host or emitter in the emissive layer.

Diagram of a Multilayer OLED Device:

OLED_Structure Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host + Dopant derived from This compound) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: General architecture of a multilayer OLED device.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel organic materials. Its inherent photophysical properties and the reactivity of the bromine substituent make it a promising candidate for the development of high-performance materials for OLEDs, organic semiconductors, and potentially conductive polymers. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the exciting field of organic electronics. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully elucidate their properties and applications.

References

Troubleshooting & Optimization

improving the yield and purity of 7-Bromo-5-methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 7-Bromo-5-methylbenzofuran, a key intermediate in pharmaceutical research. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process starting from the commercially available p-cresol. The first step is the regioselective bromination of p-cresol to yield 2-bromo-4-methylphenol. This intermediate is then reacted with a suitable C2-synthon, such as chloroacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to form the benzofuran ring.

Q2: What are the critical parameters affecting the yield and purity in the bromination of p-cresol?

The key parameters to control during the bromination of p-cresol are temperature, the choice of brominating agent, and the solvent. Low temperatures (typically below 0°C) are crucial to minimize the formation of di-brominated and other isomeric byproducts. The slow, dropwise addition of the brominating agent also helps to control the selectivity of the reaction.

Q3: I am observing multiple spots on my TLC after the cyclization step. What are the likely impurities?

Common impurities include unreacted 2-bromo-4-methylphenol, the intermediate ether before cyclization, and potentially polymeric material. Over- or under-heating during the cyclization can lead to side reactions.

Q4: What is the best method for purifying the final product?

Column chromatography using silica gel is the most effective method for purifying this compound. A gradient elution with a non-polar solvent system, such as hexane and ethyl acetate, is typically recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of 2-Bromo-4-methylphenol (Step 1)
Potential Cause Troubleshooting & Optimization
Over-bromination (formation of di-bromo species) - Maintain a low reaction temperature (-5 to 0°C).- Add the brominating agent (e.g., Br₂) dropwise and slowly.- Use a slight excess of p-cresol to ensure the bromine is consumed.
Formation of other isomers - The ortho-position to the hydroxyl group is activated; however, other positions can also be brominated. Low temperature and controlled addition are key to maximizing ortho-selectivity.
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the molar equivalents of the brominating agent are correct.
Issue 2: Low Yield of this compound (Step 2)
Potential Cause Troubleshooting & Optimization
Incomplete ether formation - Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.- Use a suitable base (e.g., potassium carbonate) and ensure it is finely powdered and dry.- Allow for sufficient reaction time (monitor by TLC).
Inefficient cyclization - The choice of acid catalyst is important; polyphosphoric acid (PPA) or a strong protic acid like sulfuric acid can be effective.- Control the temperature of the cyclization carefully; too low may result in an incomplete reaction, while too high can lead to decomposition.
Product loss during workup - Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent.- Minimize the number of transfer steps to avoid mechanical losses.
Issue 3: Product Purity Issues
Potential Cause Troubleshooting & Optimization
Presence of starting materials in the final product - Optimize the reaction conditions (time, temperature, stoichiometry) for both steps to ensure complete conversion.- Improve the efficiency of the column chromatography purification.
Co-elution of impurities during chromatography - Use a shallower solvent gradient during column chromatography to improve separation.- Consider using a different solvent system for elution.
Product degradation - Benzofurans can be sensitive to strong acids and light. Store the purified product in a cool, dark place and under an inert atmosphere if necessary.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylphenol

Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) and cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-bromo-4-methylphenol.

Parameter Condition Yield Range Purity
Temperature -5 to 0°C70-85%>95%
Solvent Dichloromethane
Brominating Agent Bromine (Br₂)
Step 2: Synthesis of this compound

Methodology:

  • To a solution of 2-bromo-4-methylphenol (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

  • Add chloroacetaldehyde dimethyl acetal (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ether.

  • To the crude ether, add polyphosphoric acid (PPA) and heat the mixture to 100-110°C for 1-2 hours with stirring.

  • Cool the reaction mixture and carefully add ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Parameter Condition Yield Range Purity
Alkylation Temperature 80-90°C60-75% (overall)>98%
Cyclization Temperature 100-110°C
Solvent (Alkylation) DMF
Acid Catalyst Polyphosphoric Acid

Visualizations

DOT Script for Synthesis Workflow

Synthesis_Workflow p_cresol p-Cresol bromination Bromination (Br₂, DCM, 0°C) p_cresol->bromination intermediate1 2-Bromo-4-methylphenol bromination->intermediate1 alkylation Alkylation (ClCH(OMe)₂, K₂CO₃, DMF) intermediate1->alkylation intermediate2 Intermediate Ether alkylation->intermediate2 cyclization Cyclization (PPA, 110°C) intermediate2->cyclization final_product This compound cyclization->final_product

Caption: Synthetic pathway for this compound.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Purity Issue check_step1 Check Step 1: Bromination start->check_step1 check_step2 Check Step 2: Alkylation/Cyclization start->check_step2 check_purification Check Purification start->check_purification step1_issues Over-bromination? Isomer formation? Incomplete reaction? check_step1->step1_issues Yes step2_issues Incomplete alkylation? Inefficient cyclization? Degradation? check_step2->step2_issues Yes purification_issues Co-elution? Product loss? check_purification->purification_issues Yes solution1 Optimize Temp. Slow addition Adjust stoichiometry step1_issues->solution1 solution2 Anhydrous conditions Optimize catalyst/temp Monitor closely step2_issues->solution2 solution3 Optimize chromatography (solvent gradient, column) purification_issues->solution3

Caption: Troubleshooting workflow for synthesis issues.

common side reactions and byproducts in 7-Bromo-5-methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Bromo-5-methylbenzofuran. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and practical approach is a two-step synthesis. The first step involves the synthesis of the precursor, 5-methylbenzofuran, typically starting from p-cresol. The second step is the regioselective electrophilic bromination of 5-methylbenzofuran to yield the desired 7-bromo product.

Q2: Why is regioselectivity a major challenge in the bromination of 5-methylbenzofuran?

The 5-methylbenzofuran ring system has multiple positions susceptible to electrophilic attack. The oxygen atom in the furan ring strongly activates the 2-position, while the methyl group on the benzene ring activates the ortho and para positions (4-, 6-, and 2-positions relative to the methyl group). Achieving high selectivity for the 7-position requires careful control of reaction conditions to overcome the directing effects of these activating groups.

Q3: What are the most common brominating agents for this reaction?

N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are the most frequently used brominating agents for benzofuran derivatives. The choice of reagent and solvent can significantly influence the regioselectivity and the side product profile.

Q4: How can I purify the final product from isomeric byproducts?

Purification is typically achieved through column chromatography on silica gel. Due to the likely presence of closely related isomers, a careful selection of the eluent system is crucial for achieving good separation. High-performance liquid chromatography (HPLC) may be necessary for obtaining highly pure material.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of 5-methylbenzofuran (Precursor)
Potential Cause Suggested Solution
Incomplete O-alkylation of p-cresol.Ensure anhydrous conditions and a sufficiently strong base (e.g., NaH, K₂CO₃) to fully deprotonate the phenol. Monitor the reaction by TLC to confirm the consumption of p-cresol.
Failure of intramolecular cyclization.The cyclization step, often acid-catalyzed, can be sensitive to the specific acid and temperature. Polyphosphoric acid (PPA) or a strong protic acid at elevated temperatures is typically required. Ensure the temperature is high enough and the reaction time is sufficient.
Decomposition of starting materials or product.Benzofurans can be sensitive to overly harsh acidic conditions and high temperatures. Consider a lower reaction temperature for a longer duration.
Problem 2: Complex Mixture of Products in the Bromination Step
Potential Cause Suggested Solution
Formation of multiple bromo-isomers: The reaction has produced a mixture of 2-bromo, 4-bromo, 6-bromo, and the desired 7-bromo isomers.This is the most common issue. Regioselectivity is highly dependent on reaction conditions. Lowering the reaction temperature may favor the thermodynamically more stable product. Screening different solvents (e.g., chlorinated solvents, acetic acid, acetonitrile) is recommended. N-bromosuccinimide in a non-polar solvent at low temperatures can sometimes offer better selectivity.
Polybromination: The product contains significant amounts of di- or tri-brominated species.Use a stoichiometric amount of the brominating agent (1.0 equivalent). Add the brominating agent slowly and at a low temperature to maintain control over the reaction. Monitor the reaction closely by GC-MS or TLC to stop it upon consumption of the starting material.
Side-chain bromination: Bromination has occurred on the methyl group instead of the aromatic ring.This is more likely when using NBS with a radical initiator (like AIBN or benzoyl peroxide) and irradiating with light. Ensure the reaction is run in the dark and without any radical initiators to favor electrophilic aromatic substitution.
Problem 3: Difficulty in Purifying this compound
Potential Cause Suggested Solution
Co-elution of isomeric byproducts during column chromatography.The polarity of the various bromo-isomers can be very similar. Use a long silica gel column and a shallow gradient of a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). Analyze fractions carefully by TLC or GC-MS.
Product instability on silica gel.Some benzofuran derivatives can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or alumina for chromatography.

Quantitative Data on Bromination

Isomeric Byproduct Position of Bromination Reason for Formation Relative Amount (Predicted)
2-Bromo-5-methylbenzofuran2Activation by the furan oxygen.Potentially a major byproduct.
4-Bromo-5-methylbenzofuran4Ortho to the activating methyl group.Minor to significant byproduct.
6-Bromo-5-methylbenzofuran6Para to the activating methyl group.Minor byproduct due to steric hindrance from the furan ring.

Experimental Protocols

The following are representative protocols based on general procedures for the synthesis of benzofurans and their subsequent bromination. Note: These protocols should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 5-methylbenzofuran from p-cresol

This two-step procedure involves O-alkylation followed by acid-catalyzed cyclization.

Step 1: O-Alkylation of p-cresol with 2-chloroacetaldehyde dimethyl acetal

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add p-cresol (1.0 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-chloroacetaldehyde dimethyl acetal (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with ice-cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated intermediate.

Step 2: Cyclization to 5-methylbenzofuran

  • Add the crude intermediate from Step 1 to polyphosphoric acid (PPA).

  • Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours.

  • Monitor the formation of 5-methylbenzofuran by TLC or GC-MS.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with a non-polar solvent such as toluene or hexanes (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-methylbenzofuran.

Protocol 2: Bromination of 5-methylbenzofuran

This protocol uses N-Bromosuccinimide (NBS) for the bromination.

  • Dissolve 5-methylbenzofuran (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by GC-MS to check for the consumption of starting material and the formation of the desired product and isomers.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product mixture.

  • Purify the crude mixture by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the this compound from other isomers.

Visualizations

Synthetic Pathway and Potential Side Reactions

G cluster_step1 Step 1: Synthesis of 5-methylbenzofuran cluster_step2 Step 2: Bromination p-Cresol p-Cresol Intermediate O-alkylated intermediate p-Cresol->Intermediate 1. NaH, DMF 2. ClCH2CH(OMe)2 5-MBF 5-methylbenzofuran Intermediate->5-MBF PPA, heat Incomplete_Cyclization Incomplete Cyclization (Byproduct) Intermediate->Incomplete_Cyclization 5-MBF_start 5-methylbenzofuran Desired_Product This compound 5-MBF_start->Desired_Product NBS or Br2 (Controlled Conditions) Side_Products Isomeric Byproducts (2-bromo, 4-bromo, 6-bromo) 5-MBF_start->Side_Products NBS or Br2 (Poor Regiocontrol) Polybromination Polybrominated Products 5-MBF_start->Polybromination Excess Brominating Agent Sidechain_Bromination Side-chain Bromination 5-MBF_start->Sidechain_Bromination NBS, Radical Initiator Desired_Product->Polybromination Excess Brominating Agent

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow for Bromination

G start Start Bromination Reaction check_tlc Monitor reaction by TLC/GC-MS start->check_tlc low_yield Low conversion of starting material? check_tlc->low_yield complex_mixture Complex product mixture? low_yield->complex_mixture No increase_time Increase reaction time or add more brominating agent low_yield->increase_time Yes check_temp Check for multiple spots (isomers/polybromination) complex_mixture->check_temp Yes purify Proceed to purification (Column Chromatography) complex_mixture->purify No increase_time->check_tlc polybromination Polybromination suspected? check_temp->polybromination isomer_issue Isomer formation suspected? polybromination->isomer_issue No reduce_reagent Reduce amount of brominating agent (to 1.0 eq) polybromination->reduce_reagent Yes optimize_conditions Optimize for regioselectivity: - Lower temperature - Screen solvents (e.g., MeCN, CH2Cl2) - Change brominating agent (NBS vs Br2) isomer_issue->optimize_conditions Yes isomer_issue->purify No slow_addition Add brominating agent slowly at low temperature reduce_reagent->slow_addition

challenges in the purification of 7-Bromo-5-methylbenzofuran and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Bromo-5-methylbenzofuran.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue Possible Cause(s) Solution(s)
Low Purity After Initial Purification - Incomplete reaction or presence of unreacted starting materials. - Formation of isomeric byproducts (e.g., 5-Bromo-7-methylbenzofuran). - Presence of over-brominated or other side-reaction products.- Monitor the reaction closely using TLC or GC-MS to ensure completion. - Optimize the purification protocol, such as adjusting the solvent gradient in column chromatography. - Consider a secondary purification step like recrystallization or preparative HPLC.
Difficulty in Separating Product from Impurities via Column Chromatography - Co-elution of the product with impurities of similar polarity. - Inappropriate choice of eluent system. - Overloading of the column.- Perform a thorough TLC analysis with various solvent systems to identify an optimal eluent for separation. A common starting point is a hexane/ethyl acetate gradient. - Use a shallower solvent gradient during elution to improve resolution. - Ensure the amount of crude product loaded is appropriate for the column size.
Product "Oiling Out" During Recrystallization - The chosen solvent is not ideal for crystallization. - The cooling process is too rapid. - High concentration of impurities.- Screen a variety of solvents or solvent mixtures. Good single solvents to try are ethanol, methanol, or hexane. A mixed solvent system like ethanol/water can also be effective. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - If the crude product is highly impure, first perform a rapid purification by passing it through a short plug of silica gel.
Product Discoloration (Yellow or Brown Tint) - Presence of colored impurities from the synthesis. - Degradation of the product due to exposure to air, light, or heat.- Treat the solution with activated charcoal during recrystallization to remove colored impurities. - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

Common impurities may include unreacted starting materials such as 4-bromo-2-methylphenol or propargyl bromide (depending on the synthetic route), isomeric byproducts like 5-bromo-7-methylbenzofuran, and potentially over-brominated species. The specific impurities will be highly dependent on the synthetic method employed.

Q2: What is the recommended purification method for this compound?

Flash column chromatography using silica gel is the most common and effective method for the initial purification of this compound. For further purification and to obtain a highly pure solid, recrystallization is recommended.

Q3: Which eluent system is best for the column chromatography of this compound?

A typical eluent system is a gradient of ethyl acetate in hexane. The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve the best separation of the product from any impurities. A starting point could be 100% hexane, gradually increasing the proportion of ethyl acetate.

Q4: What is a suitable solvent for the recrystallization of this compound?

While the optimal solvent must be determined experimentally, good starting points for screening include ethanol, methanol, hexane, or a mixture of ethanol and water. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.

Q5: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy will confirm the structure and can reveal the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity. Ensure there are no air bubbles in the packed bed. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in small increments (e.g., 1%, 2%, 5%, etc.).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the purified product from column chromatography and a few drops of a test solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Presentation

The following table presents representative data for the purification of this compound. Note that actual yields and purity will vary depending on the scale of the reaction and the efficiency of the purification process.

Purification Step Starting Material (Crude) After Column Chromatography After Recrystallization
Yield (%) 10075-8580-90 (of chromatographed material)
Purity (%) 60-70>95>99
Appearance Brownish oil or solidPale yellow oil or solidWhite crystalline solid

Visualizations

experimental_workflow crude Crude this compound column_chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation recrystallization Recrystallization (e.g., Ethanol/Water) solvent_evaporation->recrystallization filtration_drying Filtration and Drying recrystallization->filtration_drying pure_product Pure this compound filtration_drying->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, GC-MS, NMR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure pure Pure Product is_pure->pure Yes impure Impure Product is_pure->impure No end End pure->end troubleshoot Troubleshoot Issue impure->troubleshoot co_elution Co-elution in Column? troubleshoot->co_elution oiling_out Oiling out in Recrystallization? co_elution->oiling_out No optimize_column Optimize Column Conditions (New eluent, shallower gradient) co_elution->optimize_column Yes optimize_recrystallization Optimize Recrystallization (Different solvent, slower cooling) oiling_out->optimize_recrystallization Yes oiling_out->end No rerun_column Re-run Column Chromatography optimize_column->rerun_column rerun_column->check_purity rerun_recrystallization Re-do Recrystallization optimize_recrystallization->rerun_recrystallization rerun_recrystallization->check_purity

Caption: Troubleshooting logic for the purification of this compound.

optimizing catalyst and reaction conditions for Suzuki coupling of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Bromo-5-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the Suzuki coupling of this compound?

A good starting point for the Suzuki coupling of this compound involves using a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent system. Based on literature for similar benzofuran derivatives, a reliable initial setup would be Pd(PPh₃)₄ as the catalyst, an aqueous solution of Na₂CO₃ or K₂CO₃ as the base, and a solvent mixture like toluene/ethanol/water or dioxane/water.[1][2] The reaction is typically heated to ensure a reasonable reaction rate.

Q2: Which palladium catalyst and ligand combination is most effective?

The choice of catalyst and ligand is crucial for a successful Suzuki coupling. While Pd(PPh₃)₄ is a common starting point, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can significantly improve yields, especially for challenging substrates.[3][4] For aryl bromides, these advanced ligands can accelerate the oxidative addition step, which is often rate-limiting.[5]

Q3: What are the most common side reactions, and how can they be minimized?

The most common side reactions in Suzuki coupling are homocoupling of the boronic acid and protodeboronation of the boronic acid.[3][5]

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[5] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by strong bases and the presence of water.[6] Using milder bases like K₃PO₄ or KF, and minimizing the amount of water in the reaction mixture can help reduce this side reaction.[6] Using boronic esters (e.g., pinacol esters) can also increase stability and reduce protodeboronation.[4]

Q4: How critical is the choice of base and solvent?

The base and solvent system is critical for the reaction's success. The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[6][7] The solvent must be able to dissolve both the organic substrates and the inorganic base to some extent.

  • Bases: Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[8][9] For base-sensitive substrates, milder bases like K₃PO₄ or KF are recommended.[6][7]

  • Solvents: A mixture of an organic solvent and water is often used. Popular choices include dioxane/water, toluene/water, and DMF/water.[1][3] The water is necessary to dissolve the inorganic base. Anhydrous conditions can also be employed with certain base and substrate combinations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Impure reagents. 5. Oxygen contamination.1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst or a more active ligand system (e.g., Buchwald ligands).[3] 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/H₂O, toluene/H₂O, DMF/H₂O).[9] 3. Increase the reaction temperature, potentially using microwave irradiation for faster optimization.[2] 4. Ensure all reagents, especially the boronic acid and solvent, are pure and dry (if using anhydrous conditions). 5. Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorously degas the reaction mixture and maintain an inert atmosphere.[5] 2. Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
Formation of Dehalogenated Starting Material 1. Presence of a hydride source. 2. Certain bases or solvents can promote this side reaction.1. This is a common side reaction where the aryl bromide is reduced.[10] 2. Vary the base and solvent system. Sometimes, a change from a protic to an aprotic solvent can mitigate this issue.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading. 2. Reaction time is too short. 3. Catalyst deactivation.1. Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Ensure an inert atmosphere is maintained to prevent catalyst oxidation.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxiAdd Oxidative Addition (R-X) Pd0->OxiAdd PdII_RX R-Pd(II)L_n-X OxiAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2 + Base) PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Product Coupled Product (R-R') RedElim->Product Reactants This compound (R-X) + Boronic Acid (R'-B(OR)2) Reactants->OxiAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Purity & Integrity (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Reagents OK Optimize_Catalyst Optimize Catalyst System (Screen Pd source and Ligand) Check_Conditions->Optimize_Catalyst Conditions OK Optimize_Base_Solvent Optimize Base and Solvent (Screen different combinations) Optimize_Catalyst->Optimize_Base_Solvent Analyze_Side_Products Analyze for Side Products (Homocoupling, Dehalogenation) Optimize_Base_Solvent->Analyze_Side_Products Address_Homocoupling Address Homocoupling (Improve degassing, use Pd(0) source) Analyze_Side_Products->Address_Homocoupling Homocoupling Detected Address_Dehalogenation Address Dehalogenation (Modify base/solvent) Analyze_Side_Products->Address_Dehalogenation Dehalogenation Detected Successful_Reaction Successful Reaction Analyze_Side_Products->Successful_Reaction No Major Side Products Address_Homocoupling->Successful_Reaction Address_Dehalogenation->Successful_Reaction

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

stability, storage, and handling of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of 7-Bromo-5-methylbenzofuran. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and maintain the quality of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Issue 1: Inconsistent or unexpected reaction outcomes.

  • Question: My reaction is not proceeding as expected, or I am observing unexpected byproducts. Could the starting material be the issue?

  • Answer: It is crucial to verify the purity of this compound before use, as impurities can significantly impact reaction outcomes. We recommend performing a purity analysis upon receiving a new batch and periodically thereafter, especially if the container has been opened multiple times. An appropriate analytical method for purity assessment is quantitative NMR (qNMR).

Issue 2: Compound precipitation during experiments.

  • Question: My this compound is precipitating out of solution during my reaction or assay. What can I do?

  • Answer: Benzofuran derivatives can sometimes exhibit poor solubility in aqueous solutions. If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous reaction mixture is high enough to maintain solubility, without interfering with the experiment. It is advisable to perform a solubility test with your specific solvent system and concentration range before proceeding with your main experiment.

Issue 3: Suspected degradation of the compound.

  • Question: I suspect my this compound has degraded. How can I confirm this and what are the likely causes?

  • Answer: Degradation can be confirmed by analytical methods such as HPLC, GC-MS, or NMR spectroscopy by comparing the analytical data of the suspected sample with a reference standard. Potential causes of degradation include exposure to light, elevated temperatures, and incompatible reagents. Common degradation pathways for brominated aromatic compounds can involve debromination or oxidation of the benzofuran ring.

Frequently Asked Questions (FAQs)

Stability

  • What are the primary factors that can affect the stability of this compound?

    • Light: Benzofuran derivatives can be light-sensitive. Photodegradation can occur, potentially leading to debromination or other structural changes.

    • Temperature: Elevated temperatures can promote thermal decomposition. The stability of the compound is best maintained at recommended storage temperatures.

    • Air/Oxygen: While generally stable, prolonged exposure to air and humidity should be avoided to prevent potential oxidative degradation of the furan ring.

    • pH: Extreme acidic or basic conditions may lead to hydrolysis or other degradation pathways. It is advisable to buffer solutions to a neutral pH when possible.

  • What are the likely degradation products of this compound?

    • While specific data for this compound is limited, degradation of brominated benzofurans can lead to the formation of debrominated analogs (5-methylbenzofuran), hydroxylated species, or cleavage products of the furan ring.

Storage

  • What are the recommended long-term storage conditions for this compound?

    • For long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of degradation.

  • How should I store solutions of this compound?

    • Solutions should be stored in tightly sealed vials with minimal headspace, protected from light, and refrigerated. The stability of the compound in solution is dependent on the solvent; therefore, it is recommended to prepare fresh solutions for sensitive applications or to perform stability studies in the solvent of choice.

Handling

  • What personal protective equipment (PPE) should be used when handling this compound?

    • Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][3]

  • Are there any known incompatibilities for this compound?

    • Avoid strong oxidizing agents, strong bases, and amines, as these may react with the benzofuran core or the bromo substituent.[4]

Data Presentation

Table 1: Recommended Storage Conditions Summary

ConditionRecommendationRationale
Temperature Cool and dark place[1]To minimize thermal degradation.
Atmosphere Tightly sealed container[1], inert gas (optional)To prevent oxidation and hydrolysis.
Light Amber vial or stored in the darkTo prevent photodegradation.
Form Solid (preferred for long-term)Increased stability compared to solutions.

Experimental Protocols

Protocol 1: Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a general guideline for determining the purity of this compound using qNMR.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The standard should have a known purity and its resonances should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Protocol 2: General Procedure for Monitoring Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., temperature, light exposure).

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Thermal Stability: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., room temperature, 40°C, 60°C) for a defined period.

    • Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity) for various durations. Keep control samples in the dark.

    • pH Stability: Adjust the pH of the solution to desired acidic and basic levels using appropriate buffers and monitor over time.

  • HPLC Analysis:

    • At specified time points, withdraw a sample from each vial.

    • Analyze the samples by reverse-phase HPLC with a suitable C18 column.

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) to achieve good separation of the parent compound and any potential degradation products.

    • Use a UV detector set at an appropriate wavelength (determined by UV-Vis scan) to monitor the elution.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (T=0) sample.

    • Identify and quantify any significant degradation products that appear.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experimental Use cluster_troubleshooting Troubleshooting start Receive/Synthesize this compound purity_check Assess Purity (qNMR) start->purity_check storage Store Appropriately purity_check->storage reaction_setup Set up Reaction/Assay storage->reaction_setup monitoring Monitor Progress (TLC, LC-MS) reaction_setup->monitoring workup Work-up & Isolation monitoring->workup issue Unexpected Results? monitoring->issue analysis Analyze Product workup->analysis issue->analysis No check_purity Re-check Starting Material Purity issue->check_purity Yes check_conditions Verify Reaction Conditions issue->check_conditions Yes check_purity->storage check_conditions->reaction_setup Incorrect check_stability Investigate Compound Stability stability_assessment_workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution initial_analysis T=0 Analysis (HPLC) prep_solution->initial_analysis thermal Thermal Stress initial_analysis->thermal photo Photolytic Stress initial_analysis->photo ph pH Stress initial_analysis->ph time_points Collect Samples at Time Points thermal->time_points photo->time_points ph->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Calculate Degradation Rate hplc_analysis->data_analysis

References

troubleshooting guide for the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzofuran derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) for benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_sol1 Use fresh/high-purity catalyst Store under inert atmosphere catalyst->catalyst_sol1 conditions_sol1 Screen solvents (e.g., Toluene, DMF) Optimize temperature (e.g., 60-100 °C) Vary base (e.g., Cs2CO3, K2CO3) conditions->conditions_sol1 reagents_sol1 Purify starting materials (o-halophenol, alkyne) Ensure anhydrous conditions Check stoichiometry reagents->reagents_sol1 success Improved Yield catalyst_sol1->success conditions_sol1->success reagents_sol1->success G start Side Product Formation beckmann Beckmann Rearrangement (Amide Formation) start->beckmann incomplete_cyclization Incomplete Cyclization (Uncyclized Intermediate) start->incomplete_cyclization beckmann_sol Use milder acid Use Lewis acid Lower reaction temperature beckmann->beckmann_sol incomplete_cyclization_sol Optimize base (stronger) Increase temperature Increase reaction time incomplete_cyclization->incomplete_cyclization_sol success Minimized Side Products beckmann_sol->success incomplete_cyclization_sol->success G start Start step1 Combine o-Iodophenol, (PPh3)PdCl2, and CuI in a dry flask under N2/Ar start->step1 step2 Add anhydrous Triethylamine step1->step2 step3 Add terminal alkyne dropwise step2->step3 step4 Stir at RT or heat (e.g., 80 °C) step3->step4 step5 Monitor reaction (TLC/LC-MS) step4->step5 step6 Work-up: Cool and remove solvent step5->step6 step7 Purify by column chromatography step6->step7 end End (Pure Benzofuran) step7->end

References

identification and characterization of impurities in 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-5-methylbenzofuran. The information is designed to assist in the identification and characterization of potential impurities that may be encountered during synthesis, purification, and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its impurities.

Problem Possible Cause(s) Recommended Troubleshooting Steps
Unexpected peaks in HPLC chromatogram. Presence of starting materials, reagents, by-products, or degradation products.1. Verify Peak Identity: Compare retention times with known standards of starting materials and potential intermediates.[1] 2. Forced Degradation Studies: Subject a sample of pure this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products and identify their peaks.[1] 3. LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for each unknown peak, aiding in structural elucidation.[2][3]
Poor peak shape or resolution in chromatography. Inappropriate column chemistry, mobile phase composition, or gradient.1. Optimize Mobile Phase: Adjust the solvent ratio, pH, or buffer concentration. 2. Select a Different Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity. 3. Adjust Gradient: Modify the gradient slope and time to improve separation of closely eluting peaks.
Inconsistent quantification results. Issues with sample preparation, instrument calibration, or reference standard purity.1. Review Sample Preparation: Ensure complete dissolution of the sample and filter it through a 0.45 µm filter before injection.[4] 2. Verify Instrument Calibration: Perform a system suitability test to check the performance of the analytical instrument. 3. Assess Reference Standard: Confirm the purity and stability of the this compound reference standard.
Identification of an unknown impurity. A novel by-product or degradation product has formed.1. Isolate the Impurity: Use preparative HPLC or column chromatography to isolate a sufficient quantity of the unknown impurity.[5][6] 2. Spectroscopic Analysis: Characterize the isolated impurity using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine its structure.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities that might be found in this compound?

A1: Impurities in active pharmaceutical ingredients (APIs) and intermediates like this compound are broadly classified into three categories according to ICH guidelines:[8][9]

  • Organic Impurities: These can arise from various sources, including starting materials, by-products from side reactions, intermediates from the synthetic route, and degradation products formed during manufacturing or storage.[10][8][9] For this compound, potential organic impurities could include isomers, unreacted starting materials, or products of over-bromination.

  • Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts (e.g., palladium from coupling reactions), heavy metals, and inorganic salts.[9][11]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes that are not completely removed.[6][9]

Q2: Why is it critical to identify and characterize impurities in this compound?

A2: The identification and characterization of impurities are crucial for several reasons:

  • Safety: Impurities can have their own pharmacological or toxicological effects, which could be harmful to patients.[10][12]

  • Efficacy: The presence of impurities can reduce the concentration of the active pharmaceutical ingredient, potentially lowering the drug's effectiveness.[8]

  • Stability: Impurities can affect the stability of the drug substance, leading to degradation and a shorter shelf life.[12]

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines on the levels of impurities permitted in pharmaceutical products.[5][9] Any impurity present above a certain threshold (typically 0.1%) must be identified and characterized.[10][9]

Q3: What analytical techniques are most suitable for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[4][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides both separation and mass information, which is invaluable for the identification of unknown impurities.[2][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed structural information about the molecule, which is essential for the definitive characterization of an impurity's structure.[4][15]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection and quantification of elemental impurities.[3]

Experimental Protocols

Below are generalized protocols for key analytical techniques used in impurity analysis. These should be adapted and optimized for the specific instrumentation and the nature of the impurities being investigated.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase). Filter the solution through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: An initial oven temperature of around 50-70°C, followed by a ramp to a final temperature of 250-300°C.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish the complete chemical structure.

Visualizations

impurity_identification_workflow cluster_analysis Analytical Testing cluster_detection Detection cluster_characterization Characterization cluster_documentation Documentation HPLC HPLC / UPLC Impurity_Detected Impurity > Threshold? HPLC->Impurity_Detected GC GC-MS GC->Impurity_Detected Isolation Isolation (Prep-HPLC) Impurity_Detected->Isolation Yes Report Reporting & Specification Impurity_Detected->Report No Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Structure_Elucidation->Report Sample This compound Sample Sample->HPLC Sample->GC

Caption: General workflow for the identification and characterization of impurities.

impurity_formation_pathway Starting_Material Starting Material (e.g., 4-Methylphenol) Intermediate_1 Intermediate A Starting_Material->Intermediate_1 Step 1 Impurity_A Impurity A (Unreacted Starting Material) Starting_Material->Impurity_A Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Step 2 Final_Product This compound Intermediate_2->Final_Product Step 3 Impurity_B Impurity B (Isomeric By-product) Intermediate_2->Impurity_B Impurity_C Impurity C (Over-brominated Product) Final_Product->Impurity_C Impurity_D Impurity D (Degradation Product) Final_Product->Impurity_D Stress (Heat/Light)

Caption: Hypothetical impurity formation pathways in the synthesis of this compound.

References

alternative synthetic routes to 7-Bromo-5-methylbenzofuran for better efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative synthetic routes to 7-Bromo-5-methylbenzofuran, focusing on improving efficiency. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound with improved efficiency?

A1: Two primary high-efficiency routes for the synthesis of this compound are the acid-catalyzed cyclization of a substituted phenoxyacetaldehyde dimethyl acetal and a palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization. The choice of route often depends on the availability of starting materials and tolerance of functional groups.

Q2: How do the two main routes compare in terms of overall efficiency and reaction conditions?

A2: The acid-catalyzed cyclization route is a robust two-step process that can provide good yields.[1] It involves the initial formation of an ether followed by a ring-closing reaction under strong acid conditions. The Sonogashira coupling route offers a more modular approach, allowing for greater diversity in the final product, but may require careful optimization of the catalyst system and reaction conditions to avoid side reactions.

Q3: What are the most common issues encountered during the synthesis of substituted benzofurans?

A3: Common issues include low yields, the formation of side products due to competing reactions like Glaser coupling in Sonogashira reactions, and incomplete cyclization. For palladium-catalyzed reactions, catalyst deactivation is a frequent problem. In acid-catalyzed cyclizations, charring or decomposition of the starting material can occur if the temperature is not carefully controlled.

Q4: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the synthesis?

A4: In general, for palladium-catalyzed syntheses, electron-donating groups on the phenol can facilitate the reaction. For acid-catalyzed cyclizations, the electronic nature of the substituents can influence the ease of the ring-closing step.

Troubleshooting Guides

Route 1: Acid-Catalyzed Cyclization
Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound 1. Incomplete formation of the intermediate ether. 2. Decomposition of starting material or product under harsh acidic conditions. 3. Insufficient reaction time or temperature for cyclization.1. Ensure complete conversion in the first step by monitoring with TLC. Consider using a stronger base or higher temperature for the etherification. 2. Add the substrate slowly to the hot acid mixture. Ensure the temperature does not exceed the recommended range. 3. Gradually increase the reaction time and monitor the progress. A slight increase in temperature might be necessary.
Formation of dark, tar-like material Overheating during the acid-catalyzed cyclization step, leading to decomposition.Maintain strict temperature control. Use a heating mantle with a temperature controller for precise heating. Slow, dropwise addition of the substrate to the hot acid can also mitigate this.
Product is difficult to purify Presence of starting materials or side products from incomplete reaction or decomposition.Ensure the reaction goes to completion. For purification, column chromatography with a carefully selected solvent system is recommended. A silica plug filtration post-reaction can remove baseline impurities.[1]
Route 2: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive palladium catalyst. 2. Presence of oxygen in the reaction mixture. 3. Suboptimal reaction temperature or solvent.1. Use a fresh batch of palladium catalyst. Consider using a more active palladium precursor or ligand. 2. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 3. Screen different solvents (e.g., DMF, THF, Dioxane) and temperatures. Some Sonogashira couplings require heating to proceed efficiently.
Significant formation of alkyne homocoupling product (Glaser coupling) High concentration of the copper co-catalyst or presence of oxygen.Reduce the amount of the copper catalyst. Consider a copper-free Sonogashira protocol. Slow addition of the alkyne can also minimize this side reaction.
Failure of the final intramolecular cyclization step The chosen base is not strong enough to deprotonate the phenol. The reaction temperature is too low.Screen different bases such as K₂CO₃, Cs₂CO₃, or an organic base like DBU. Increase the temperature for the cyclization step after the Sonogashira coupling is complete.

Comparative Data of Synthetic Routes

Parameter Route 1: Acid-Catalyzed Cyclization Route 2: Sonogashira Coupling & Cyclization (Proposed)
Starting Materials 2-Bromo-4-methylphenol, 2-Bromo-1,1-dimethoxyethane2,6-Dibromo-4-methylphenol, Trimethylsilylacetylene
Key Reagents K₂CO₃, DMF, Polyphosphoric acid (PPA), ChlorobenzenePd(PPh₃)₄, CuI, Et₃N, TBAF, K₂CO₃, DMF
Number of Steps 22 (one-pot possibility)
Reported Yield ~66%[1]Variable, typically 50-80% for similar systems
Key Advantages Established and scalable procedure.[1]Modular; allows for variation of the alkyne.
Key Disadvantages Use of corrosive PPA at high temperatures.Requires inert atmosphere; potential for catalyst poisoning.

Detailed Experimental Protocols

Route 1: Acid-Catalyzed Cyclization

Step 1: Synthesis of 2-bromo-1-(2,2-dimethoxyethoxy)-4-methylbenzene

  • To a solution of 2-bromo-4-methylphenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-bromo-1,1-dimethoxyethane (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ether.

Step 2: Synthesis of this compound

  • In a round bottom flask, heat polyphosphoric acid (PPA) in anhydrous chlorobenzene to reflux.[1]

  • Slowly add a solution of 2-bromo-1-(2,2-dimethoxyethoxy)-4-methylbenzene (1.0 eq) in chlorobenzene to the refluxing mixture over 2 hours.[1]

  • After the addition is complete, maintain the reflux for an additional hour.

  • Cool the reaction mixture and pass it through a silica gel plug, washing with chlorobenzene.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10% EtOAc/hexane) to afford this compound as a clear oil.[1]

Route 2: Sonogashira Coupling and Intramolecular Cyclization (Proposed)

Step 1 & 2: One-Pot Synthesis of this compound

  • To a degassed solution of 2,6-dibromo-4-methylphenol (1.0 eq) and trimethylsilylacetylene (1.2 eq) in a mixture of triethylamine and a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) under an inert atmosphere until the Sonogashira coupling is complete (monitored by TLC or GC-MS).

  • Add a desilylating agent such as tetrabutylammonium fluoride (TBAF) (1.5 eq) and stir for 1 hour at room temperature.

  • Add a base such as potassium carbonate (3.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C to effect the intramolecular cyclization.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Synthetic_Route_1 A 2-Bromo-4-methylphenol C 2-bromo-1-(2,2-dimethoxyethoxy)-4-methylbenzene A->C K₂CO₃, DMF B 2-Bromo-1,1-dimethoxyethane B->C D This compound C->D PPA, Chlorobenzene, Reflux Synthetic_Route_2 A 2,6-Dibromo-4-methylphenol C Sonogashira Coupling Intermediate A->C Pd(PPh₃)₄, CuI, Et₃N B Trimethylsilylacetylene B->C D This compound C->D 1. TBAF 2. K₂CO₃, Heat Troubleshooting_Workflow Start Low/No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Catalyst->Conditions Active Success Improved Yield Catalyst->Success Inactive -> Replace Reagents Verify Reagent Quality Conditions->Reagents Optimized SideRxns Investigate Side Reactions Reagents->SideRxns Pure SideRxns->Success Minimized

References

Technical Support Center: Large-Scale Synthesis of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-Bromo-5-methylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: A common and scalable approach involves a multi-step synthesis. A key route starts from a substituted phenol, followed by the formation of the benzofuran ring and subsequent bromination. One documented method begins with 2-bromo-4-methylphenol, which is reacted to form an ether intermediate, followed by cyclization to yield the 5-methylbenzofuran core, and finally, a regioselective bromination to introduce the bromine at the 7-position. An alternative patented method involves the cyclization of 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene in the presence of polyphosphoric acid (PPA) to directly form this compound.[1][2]

Q2: How can I control the regioselectivity of the bromination to favor the 7-bromo isomer?

A2: Achieving high regioselectivity for the 7-bromo position over other positions (like 4- or 6-) on the 5-methylbenzofuran ring is a critical challenge. The choice of brominating agent and reaction conditions is crucial. While direct bromination of 5-methylbenzofuran is possible, controlling the position of bromination can be difficult. A more controlled approach is to start with a precursor that already has a bromine atom at the desired position, such as 2-bromo-4-methylphenol, and then construct the benzofuran ring.[1][2] For direct bromination, using a mild brominating agent and carefully controlling the temperature and solvent can influence the isomeric ratio. The use of N-bromosuccinimide (NBS) in a suitable solvent system is a common method for bromination of benzofuran derivatives.[3]

Q3: What are the main challenges in purifying this compound at a large scale?

A3: On a large scale, purification can be challenging due to the potential for isomeric impurities and residual reagents. Traditional column chromatography, while effective at the lab scale, may not be economically viable for large quantities.[1] Alternative purification methods for large-scale operations include:

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an effective and scalable purification method.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be employed.

  • Silica Plug Filtration: For removing polar impurities, passing the crude product through a plug of silica gel can be a more rapid and less solvent-intensive method than full column chromatography.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete cyclization of the precursor.Ensure the cyclization catalyst (e.g., PPA) is active and used in the correct amount. Monitor the reaction progress by TLC or HPLC to ensure completion. Reaction temperature and time may need optimization for larger batches.[1]
Suboptimal bromination conditions.The choice of brominating agent (e.g., Br₂, NBS) and solvent can significantly impact yield. For NBS bromination, ensure the reaction is initiated properly (e.g., with a radical initiator if following a radical pathway). The reaction temperature should be carefully controlled to prevent side reactions.
Product loss during workup and purification.Minimize aqueous washes if the product has some water solubility. Optimize the purification method; for example, if using chromatography, ensure the loading is not too high. For crystallization, perform solubility studies to identify the best solvent system for high recovery.
Degradation of the benzofuran ring.Benzofurans can be sensitive to strong acids or bases. Ensure that the pH is controlled during workup. Avoid prolonged exposure to harsh conditions.
Problem 2: Formation of Impurities and Byproducts
Possible Cause Suggested Solution
Formation of isomeric bromo-5-methylbenzofurans.As discussed in the FAQs, controlling regioselectivity is key. Consider a synthetic strategy that introduces the bromine at the desired position early on. If direct bromination is used, screen different brominating agents and reaction conditions to maximize the yield of the 7-bromo isomer.
Dibromination or other over-bromination products.Use a stoichiometric amount of the brominating agent. Slow, controlled addition of the brominating agent to the reaction mixture can help prevent localized high concentrations that lead to over-bromination. Maintain a consistent and appropriate reaction temperature.
Residual starting materials or intermediates.Monitor the reaction for completeness. If the reaction is sluggish, a slight excess of one reagent (if it can be easily removed) or an extended reaction time might be necessary.
Byproducts from side reactions of the brominating agent.For example, when using NBS, succinimide is a byproduct. Ensure the workup procedure effectively removes these byproducts. The choice of solvent can also influence side reactions.

Experimental Protocols

Synthesis of this compound via Cyclization of 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene [1]

This protocol is based on a patented large-scale synthesis.

Materials and Equipment:

  • 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene (precursor)

  • Polyphosphoric acid (PPA)

  • Anhydrous chlorobenzene

  • 2 L round bottom flask with overhead stirrer, condenser, and addition funnel

  • Heating mantle

  • Silica gel for plug filtration

  • Rotary evaporator

  • Column chromatography setup (if necessary)

  • Standard laboratory glassware

Procedure:

  • To a 2 L round bottom flask, add PPA (3 g) and anhydrous chlorobenzene (1.0 L).

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene (22.9 g, 83.3 mmol) in chlorobenzene (200 ml) via an addition funnel over a 2-hour period.

  • After the addition is complete, continue to reflux for an additional period, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pass the cooled reaction mixture through a silica plug, washing with additional chlorobenzene to elute the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography (e.g., 10% EtOAc/hexane) to afford the final product as a clear oil.

Quantitative Data Summary (Literature Data for Analogous Reactions)

The following table summarizes yield data for the synthesis of various substituted benzofurans to provide a general reference.

ProductSynthetic MethodYield (%)Reference
This compoundCyclization of 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene66%[1]
2-ArylbenzofuransCyclization of 2-hydroxystilbenesGood to excellent[4]
2-AcylbenzofuransRap-Stoermer reaction of salicylaldehydes and α-haloketonesVaries[5]
Substituted BenzofuransPalladium-catalyzed enolate arylationModerate[6]

Visualizations

experimental_workflow start Start: Precursor step1 Step 1: Cyclization (PPA, Chlorobenzene, Reflux) start->step1 step2 Step 2: Workup (Cooling, Silica Plug Filtration) step1->step2 step3 Step 3: Purification (Concentration, Chromatography) step2->step3 end End: this compound step3->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Impurities cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 solution1 Optimize Reaction (Time, Temp, Catalyst) cause1->solution1 solution2 Control Stoichiometry & Conditions cause2->solution2 solution3 Optimize Purification Method cause3->solution3

Caption: Troubleshooting logic for common issues in the synthesis.

References

Validation & Comparative

comparative analysis of different synthetic methods for 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Bromo-5-methylbenzofuran is a key heterocyclic scaffold utilized in the development of various pharmacologically active compounds. Its synthesis is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering insights into their respective protocols, yields, and overall efficiency. The information presented herein is intended to assist researchers in selecting the most suitable synthetic route for their specific applications.

At a Glance: Comparison of Synthetic Methods

MethodKey FeaturesReported/Expected YieldStarting MaterialsReagents & Conditions
Method 1: Two-Step Cyclization Adaptable from a patented procedure for 7-bromobenzofuran.Moderate to High (est.)2-Bromo-4-methylphenol, 2-bromo-1,1-dimethoxyethaneStep 1: Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). Step 2: Acid-catalyzed cyclization (e.g., H₃PO₄) in a non-polar solvent (e.g., chlorobenzene).
Method 2: Perkin Rearrangement A classic method for benzofuran synthesis, adaptable for this derivative.Variable2-Bromo-4-methylsalicylaldehyde, Acetic AnhydrideBase (e.g., Sodium Acetate), high temperature.
Method 3: Palladium-Catalyzed Cyclization Modern, efficient method offering good functional group tolerance.Good to High (est.)2-Bromo-4-methylphenol, a suitable alkynePalladium catalyst (e.g., Pd(OAc)₂), ligand, base, and a suitable solvent.

Experimental Protocols

Method 1: Two-Step Cyclization (Adapted from Patent CN103724305A)

This method involves the initial etherification of 2-bromo-4-methylphenol followed by an acid-catalyzed intramolecular cyclization. While the patent describes the synthesis of 7-bromobenzofuran, the protocol can be adapted for the 5-methyl derivative by using the appropriately substituted phenol.

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene

  • To a solution of 2-bromo-4-methylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

  • To this mixture, add 2-bromo-1,1-dimethoxyethane.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude intermediate.

Step 2: Cyclization to this compound

  • The crude 1-bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene is dissolved in a non-polar solvent such as chlorobenzene.

  • A strong acid, for instance, polyphosphoric acid (PPA) or phosphoric acid, is added to the solution.[1]

  • The mixture is heated to reflux for an extended period to facilitate the cyclization reaction.

  • Upon completion, the reaction is cooled and quenched with water.

  • The product, this compound, is extracted with an organic solvent, and the organic layer is washed and dried.

  • Purification is typically achieved through distillation under reduced pressure or column chromatography.

Method 2: Perkin Rearrangement (Hypothetical Adaptation)

The Perkin rearrangement is a well-established method for the synthesis of benzofurans from coumarin precursors. While a direct application to this compound is not explicitly detailed in the searched literature, the general principles can be applied.

  • The synthesis would begin with the preparation of a substituted coumarin, such as 7-bromo-5-methylcoumarin.

  • This coumarin derivative would then be treated with a halogenating agent to introduce a halogen at the 3-position.

  • The resulting 3-halo-7-bromo-5-methylcoumarin would then be subjected to the Perkin rearrangement conditions.

  • This involves heating the 3-halocoumarin with a base, such as sodium hydroxide, in an alcoholic solvent.

  • The reaction proceeds through a ring-opening and subsequent ring-closing mechanism to form the benzofuran-2-carboxylic acid.

  • Decarboxylation of the resulting acid would yield this compound.

Method 3: Palladium-Catalyzed Cyclization (Conceptual Approach)

Modern organic synthesis often employs palladium-catalyzed cross-coupling and cyclization reactions to construct complex heterocyclic systems efficiently.

  • A suitable starting material would be 2-bromo-4-methylphenol.

  • This phenol could be coupled with a terminal alkyne under Sonogashira coupling conditions. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.

  • The resulting 2-(alkynyl)phenol intermediate would then undergo an intramolecular cyclization to form the benzofuran ring.

  • This cyclization can often be promoted by the same palladium catalyst or by the addition of another catalyst or reagent.

  • The choice of alkyne would determine the substituent at the 2-position of the benzofuran. For the synthesis of the parent this compound, ethynyltrimethylsilane could be used, followed by a desilylation step.

Synthetic Pathways and Logic

The following diagram illustrates the general logic of the two primary synthetic approaches discussed.

Synthetic_Pathways cluster_0 Method 1: Two-Step Cyclization cluster_1 Method 2: Perkin Rearrangement A1 2-Bromo-4-methylphenol B1 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene A1->B1 Etherification C1 This compound B1->C1 Acid-catalyzed Cyclization A2 Substituted Salicylaldehyde B2 3-Halocoumarin Derivative A2->B2 Coumarin Formation & Halogenation C2 Benzofuran-2-carboxylic acid B2->C2 Perkin Rearrangement D2 This compound C2->D2 Decarboxylation

Caption: Comparative overview of two synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached through various methodologies. The two-step cyclization, adapted from a patented procedure, offers a reliable and scalable route, although it involves multiple steps. The Perkin rearrangement represents a more classical approach, which may require optimization for this specific substrate. Palladium-catalyzed reactions, while not explicitly detailed for this molecule in the immediate literature, represent a powerful and modern alternative that could offer high efficiency and functional group compatibility. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. Further experimental validation would be necessary to determine the optimal conditions and yields for each of these proposed methods.

References

A Comparative Guide to the Reactivity of Brominated Benzofurans in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 7-Bromo-5-methylbenzofuran and other brominated benzofuran isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, and Buchwald-Hartwig amination. While direct, quantitative experimental data for this compound is limited in the current literature, this guide offers a comprehensive overview based on available data for other isomers and established principles of organic chemistry.

Executive Summary

The reactivity of brominated benzofurans in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The position of the bromine atom on the benzofuran ring system dictates the susceptibility of the C-Br bond to oxidative addition, which is often the rate-determining step in the catalytic cycle. Substituents on the benzofuran core, such as the methyl group in this compound, further modulate this reactivity.

Generally, the order of reactivity for brominated benzofurans is expected to follow the trend of C2 > C5 > C3 > C4 > C6 > C7, although this can be influenced by the specific reaction conditions and the nature of the coupling partners. The electron-rich nature of the furan ring activates the C2 and C3 positions, while the reactivity of the bromine on the benzene ring is influenced by standard aromatic substitution effects.

Comparison of Reactivity in Key Cross-Coupling Reactions

The following table summarizes the available quantitative data for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions of various brominated benzofuran isomers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Bromobenzofuran IsomerReaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromobenzofuran Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801295[1]
Methyl 5-bromobenzofuran-2-carboxylate Suzuki-Miyaura4-Chlorophenylboronic acidQuinoline-based Pd(II)-complexCs₂CO₃Toluene150 (MW)0.4296[2]
2-Acetyl-5-bromobenzofuran Mizoroki-HeckStyrenePd(II)-complex/TBABEt₃NDMF130499[3][4]
7-Bromo-1-tetralone *Buchwald-HartwigAnilinePd(OAc)₂/BINAPNaOtBuToluene11012-24N/A[5]

Note: Data for 7-Bromo-1-tetralone, a structurally related compound, is included to provide a potential starting point for the Buchwald-Hartwig amination of this compound.

Discussion of Reactivity: The Case of this compound

Electronic Effects: The 5-methyl group is an electron-donating group, which increases the electron density of the benzene ring. This generally deactivates the aryl bromide towards oxidative addition, which is favored by electron-poor aromatic rings. However, the overall electronic nature of the benzofuran system also plays a crucial role.

Steric Effects: The bromine atom at the C7 position is adjacent to the fused furan ring, which may introduce some steric hindrance, potentially impeding the approach of the bulky palladium catalyst. This steric hindrance could lead to slower reaction rates compared to less hindered positions like C5.

Based on these factors, the reactivity of this compound in palladium-catalyzed cross-coupling reactions is anticipated to be moderate. It is likely to be less reactive than 2-bromobenzofuran and potentially less reactive than 5-bromobenzofuran due to the combination of the electron-donating methyl group and potential steric hindrance at the C7 position. However, with appropriate optimization of reaction conditions, including the choice of a suitable bulky and electron-rich phosphine ligand, successful cross-coupling should be achievable.

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, adapted from literature for brominated benzofurans. These can serve as a starting point for the functionalization of this compound.

Suzuki-Miyaura Coupling of 2-Bromobenzofuran (Representative Protocol)

Materials:

  • 2-Bromobenzofuran

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzofuran (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Mizoroki-Heck Reaction of 2-Acetyl-5-bromobenzofuran (Representative Protocol)

Materials:

  • 2-Acetyl-5-bromobenzofuran

  • Styrene (1.5 equivalents)

  • Palladium(II) complex (e.g., quinoline-based Pd(II)-complex, 0.25 mol%)

  • Tetrabutylammonium bromide (TBAB, 0.6 equivalents)

  • Triethylamine (Et₃N, 3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, combine 2-acetyl-5-bromobenzofuran (1.0 mmol), the palladium catalyst (0.0025 mmol), and TBAB (0.6 mmol).

  • Add DMF (3 mL), followed by styrene (1.5 mmol) and Et₃N (3.0 mmol).

  • Heat the mixture to 130 °C under a nitrogen atmosphere for 4 hours.[3][4]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination of an Aryl Bromide (General Protocol adaptable for this compound)

Materials:

  • This compound (or other bromobenzofuran)

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add the bromobenzofuran (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and BINAP (0.06 mmol).

  • Add NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.[5]

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed reactions and a general workflow for selecting an appropriate cross-coupling method.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)(L2)-Br->Transmetalation R-B(OH)2 / Base Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mizoroki_Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Carbopalladation Carbopalladation Ar-Pd(II)(L2)-Br->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)(L2)-Br R-CH2-CH(Ar)-Pd(II)(L2)-Br Carbopalladation->R-CH2-CH(Ar)-Pd(II)(L2)-Br Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)(L2)-Br->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 + HBr Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(L2)-Br->Amine Coordination & Deprotonation HNR'R'' / Base Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)(L2)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_exec Execution cluster_workup Workup and Analysis Start Start Select Bromobenzofuran Select Bromobenzofuran Start->Select Bromobenzofuran Select Coupling Partner Select Coupling Partner Select Bromobenzofuran->Select Coupling Partner Select Catalyst System Select Catalyst System Select Coupling Partner->Select Catalyst System Select Base and Solvent Select Base and Solvent Select Catalyst System->Select Base and Solvent Assemble Reaction Assemble Reaction Select Base and Solvent->Assemble Reaction Inert Atmosphere Inert Atmosphere Assemble Reaction->Inert Atmosphere Heating and Stirring Heating and Stirring Inert Atmosphere->Heating and Stirring Reaction Monitoring Reaction Monitoring Heating and Stirring->Reaction Monitoring Quench Reaction Quench Reaction Reaction Monitoring->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Validating the Structure of 7-Bromo-5-methylbenzofuran: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development. For substituted aromatic heterocycles like 7-Bromo-5-methylbenzofuran, subtle differences in substituent placement on the benzofuran scaffold can lead to vastly different chemical and biological properties. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, 2D NMR techniques are indispensable for unambiguous structural assignment, allowing for a definitive comparison against potential isomers.

This guide provides a comparative analysis of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be used to validate the structure of this compound. The performance of these techniques in distinguishing the target molecule from a potential isomer, 5-Bromo-7-methylbenzofuran, is highlighted through the use of representative experimental data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural validation studies. The following protocols outline the standard acquisition parameters for the key 2D NMR experiments.

Sample Preparation: A sample of approximately 10-15 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[1][2]

  • Pulse Program: Standard cosygpqf

  • Spectral Width: 12 ppm in both F1 and F2 dimensions

  • Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

2. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹J C-H coupling).[1][3]

  • Pulse Program: Standard hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂ signals)

  • F2 (¹H) Spectral Width: 12 ppm

  • F1 (¹³C) Spectral Width: 160 ppm

  • Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • ¹J C-H Coupling Constant: Optimized for 145 Hz

3. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J C-H coupling). This is often the most critical experiment for piecing together the molecular skeleton.[1][3][4]

  • Pulse Program: Standard hmbcgplpndqf

  • F2 (¹H) Spectral Width: 12 ppm

  • F1 (¹³C) Spectral Width: 200 ppm

  • Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Long-Range Coupling Constant: Optimized for 8 Hz

Data Presentation and Structural Elucidation

The following tables summarize the expected ¹H and ¹³C NMR data and key 2D correlations for this compound and its potential isomer, 5-Bromo-7-methylbenzofuran. The analysis demonstrates how these datasets allow for their unambiguous differentiation.

Target Molecule: this compound

Table 1: Expected NMR Data for this compound

PositionAtomδ ¹H (ppm)δ ¹³C (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationKey HMBC (¹H-¹³C) Correlations
2CH7.60 (d)145.5H-3C-2C-3, C-3a, C-7a
3CH6.75 (d)106.0H-2C-3C-2, C-3a
3aC-129.0---
4CH7.30 (s)122.0-C-4C-5, C-6, C-7a
5C-134.0---
5-MeCH₃2.45 (s)21.5-C-5-MeC-4, C-5, C-6
6CH7.25 (s)128.0-C-6C-4, C-5, C-7a
7C-102.0---
7aC-153.0---

Structure Confirmation:

  • Furan Ring: The COSY spectrum shows a correlation between H-2 and H-3, confirming their adjacent positions on the furan ring.

  • Benzene Ring Substituents:

    • The protons at H-4 and H-6 appear as singlets, indicating no adjacent protons, which is consistent with the substitution pattern.

    • The methyl protons (δ 2.45) show HMBC correlations to C-4, C-5, and C-6. The correlation to the quaternary carbon C-5 confirms the methyl group is attached at this position.

    • Crucially, the proton at H-6 (δ 7.25) would show a strong ³J HMBC correlation to the bromine-bearing carbon, C-7 (δ ~102.0), and a ²J correlation to the quaternary carbon C-5.

    • Similarly, H-4 (δ 7.30) would show a ³J HMBC correlation to C-5. The absence of a strong correlation from any aromatic proton to a carbon bearing a proton at the 7-position further supports the bromine substitution at C-7.

Alternative Structure: 5-Bromo-7-methylbenzofuran

Table 2: Expected NMR Data for 5-Bromo-7-methylbenzofuran

PositionAtomδ ¹H (ppm)δ ¹³C (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationKey HMBC (¹H-¹³C) Correlations
2CH7.62 (d)145.8H-3C-2C-3, C-3a, C-7a
3CH6.78 (d)106.2H-2C-3C-2, C-3a
3aC-129.5---
4CH7.45 (d)125.0H-6C-4C-5, C-6, C-7a
5C-118.0---
6CH7.15 (d)126.0H-4C-6C-4, C-5, C-7a
7C-123.0---
7-MeCH₃2.50 (s)15.0-C-7-MeC-6, C-7, C-7a
7aC-152.5---

Distinguishing Features:

  • Proton Coupling: Unlike the target molecule, the isomer would show a COSY correlation between H-4 and H-6, which would appear as doublets (with a small ⁴J meta-coupling), not singlets.

  • HMBC Correlations: The most definitive evidence comes from HMBC:

    • The methyl protons (δ 2.50) would show correlations to C-6, the methyl-bearing C-7, and C-7a.

    • Critically, there would be no HMBC correlation from the methyl protons to C-4 or C-5.

    • The proton H-4 would show a strong ³J HMBC correlation to the bromine-bearing carbon, C-5 (δ ~118.0). This single correlation is sufficient to differentiate it from this compound.

Visualization of Experimental Workflow and Key Correlations

The logical flow of the structural validation process and the key long-range correlations that confirm the identity of this compound can be visualized using the following diagrams.

G cluster_start Sample & 1D NMR cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Validation A Synthesized Compound (this compound) B 1H & 13C NMR (Initial Data) A->B C COSY (H-H Connectivity) B->C D HSQC (Direct C-H) B->D E HMBC (Long-Range C-H) B->E F Fragment Assembly C->F D->F E->F G Isomer Comparison F->G H Structure Confirmation G->H

Caption: Workflow for 2D NMR-based structure validation.

G cluster_structure img H_Me H-Me C_5 C5 H_Me->C_5 ³J, ²J, ³J C_4 C4 H_Me->C_4 ³J, ²J, ³J C_6 C6 H_Me->C_6 ³J, ²J, ³J H_4 H-4 H_4->C_5 ³J H_6 H-6 H_6->C_5 ²J C_7 C7 (Br) H_6->C_7 ³J

Caption: Key HMBC correlations for this compound.

Conclusion

The validation of the this compound structure is readily achieved through a systematic application of 2D NMR techniques. While 1D NMR provides the initial chemical shifts and proton counts, it is the combination of COSY, HSQC, and particularly HMBC that offers conclusive proof of the molecular architecture. The COSY experiment confirms proton-proton connectivities within individual spin systems, HSQC assigns protons to their directly attached carbons, and HMBC maps the long-range heteronuclear couplings that piece the molecular fragments together. By comparing the expected data for this compound with that of a plausible isomer, this guide demonstrates that the specific pattern of long-range HMBC correlations from the methyl and aromatic protons provides an unambiguous structural signature, enabling researchers to proceed with confidence in their downstream applications.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) data for 7-Bromo-5-methylbenzofuran analogs is not extensively available in publicly accessible literature, this guide provides a comparative analysis of closely related substituted benzofuran derivatives. The following sections detail the SAR, quantitative biological data, and experimental protocols for various benzofuran analogs, offering valuable insights for the rational design of novel therapeutic agents based on the benzofuran scaffold.

Structure-Activity Relationship Insights

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[1][2][3] Generally, the introduction of various functional groups can modulate the potency and selectivity of these compounds for different biological targets.

For instance, in the context of anticancer activity, substitutions at the C-2 and C-3 positions of the benzofuran ring have been shown to be crucial for cytotoxicity.[2] The addition of heterocyclic rings or ester groups at the C-2 position has been a common strategy to enhance anticancer effects.[2] Furthermore, the presence of halogen atoms, such as bromine, can significantly impact the biological activity. Studies on halogenated benzofuran derivatives have indicated that the introduction of bromine to a methyl or acetyl group attached to the benzofuran system can increase cytotoxicity.[4]

In the development of selective SIRT2 inhibitors, the electronic properties of the substituents on the benzofuran ring play a key role.[5] Research has shown that electron-donating groups, such as a methoxy group, on the benzofuran core can enhance the inhibitory effect when compared to electron-withdrawing groups like fluorine.[5]

Comparative Biological Data of Substituted Benzofuran Analogs

The following table summarizes the in vitro biological activity of various substituted benzofuran analogs from published studies. This data provides a quantitative comparison of the effects of different substitution patterns.

Compound IDSubstituentsAssay TypeTarget/Cell LineActivity (IC₅₀ in µM)Reference
Series 1: SIRT2 Inhibitors
7e6-methoxy, 2-(4-cyanobenzylsulfinyl)SIRT2 InhibitionRecombinant Human SIRT23.81[5]
7j6-fluoro, 2-(4-cyanobenzylsulfinyl)SIRT2 InhibitionRecombinant Human SIRT2>50[5]
Series 2: Anticancer Agents
Compound 32-(N-phenethylcarboxamide) with p-morpholinyl substitutionAntiproliferativeErlich Ascites Carcinoma (EAC)Similar to Doxorubicin (1.136 µM)[2]
Compound 52-benzofuranyl with 4-fluoro substitutionKinase InhibitionNot Specified0.43[2]
Series 3: Cytotoxic Agents
1c2-(bromomethyl)-3-methylbenzofuranCytotoxicityK562 (leukemia)Not specified, but significant[4]
2d6-acetyl-5-hydroxy-2-methyl-3-(N-propylcarboxamide)benzofuranCytotoxicityHeLa (cervix carcinoma)Not specified, but significant[4]
3a2-(bromoacetyl)-3-methylbenzofuranCytotoxicityMOLT-4 (leukemia)Not specified, but significant[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

SIRT2 Inhibition Assay:

The inhibitory activity against SIRT2 was determined using a fluorometric assay. Recombinant human SIRT1, SIRT2, and SIRT3 were used. The assay was performed in a 96-well plate. The reaction mixture contained SIRT enzyme, NAD+, and a fluorogenic substrate. The test compounds were pre-incubated with the enzyme for 15 minutes at 37°C. The reaction was initiated by the addition of the substrate and incubated for 30 minutes at 37°C. The reaction was then stopped, and the fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. IC₅₀ values were calculated from the dose-response curves.[5]

Antiproliferative Activity Assay (Trypan Blue Dye Exclusion Technique):

Erlich ascites carcinoma (EAC) cells were used to assess the anticancer activity. The cells were treated with different concentrations of the benzofuran analogs for a specified period. Following treatment, the cells were stained with trypan blue dye. The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer. The percentage of cell viability was calculated, and the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined.[2]

Cytotoxicity Assay:

The cytotoxicity of the benzofuran derivatives was evaluated against various cancer cell lines (K562, MOLT-4, HeLa) and normal cells (HUVEC). The cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 72 hours. The cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, and the percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were then determined.[4]

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to the identification of a lead compound.

SAR_Workflow General Workflow for Structure-Activity Relationship (SAR) Studies cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Library_Synthesis Synthesis of Analog Library (e.g., Substituted Benzofurans) Chemical_Characterization Chemical Characterization (NMR, MS, etc.) Library_Synthesis->Chemical_Characterization Purification Primary_Screening Primary Biological Screening (e.g., In vitro assays) Chemical_Characterization->Primary_Screening Testing Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Active Hits SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Quantitative Data Lead_Identification Identification of Lead Compound(s) SAR_Analysis->Lead_Identification Key Structural Insights Optimization Lead Optimization (Iterative Design) SAR_Analysis->Optimization SAR Data Optimization->Library_Synthesis New Analogs

References

Comparative Biological Evaluation of 7-Bromo-5-methylbenzofuran Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of 7-Bromo-5-methylbenzofuran derivatives and structurally related bromo-substituted benzofurans. The information is compiled from recent studies to assist in understanding their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Data Presentation

Anticancer Activity

The in vitro cytotoxic activity of selected bromo-substituted benzofuran derivatives against various cancer cell lines is presented below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Leukemia)0.1
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(fluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeA-549 (Lung)40.42 ± 3.42 (nM)
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(fluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeHeLa (Cervical)29.12 ± 1.69 (nM)
Benzofuran-based oxadiazole conjugate (bromo derivative 14c)HCT116 (Colon)3.27[1]
Antimicrobial Activity

The antimicrobial potential of bromo-substituted benzofuran derivatives is highlighted by their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Benzofuran derivative with two bromo substituents (on C-5 of benzofuran and C-4 of a phenyl ring)Various bacterial strains29.76-31.96 (mmol/L)[2]
Hydrophobic benzofuran analogsStaphylococcus aureus0.39-3.12[2]
Hydrophobic benzofuran analogsMethicillin-resistant S. aureus (MRSA)0.39-3.12[2]
Hydrophobic benzofuran analogsBacillus subtilis0.39-3.12[2]
3/4-bromo-N'-(substituted)benzohydrazides (Compound 12)Antimicrobial activitypMICam = 1.67 µM/ml[3]
Anti-inflammatory Activity

Selected benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssayIC50 (µM)
Aza-benzofuran derivative (Compound 1)NO Inhibition in RAW 264.7 cells17.3[4]
Aza-benzofuran derivative (Compound 4)NO Inhibition in RAW 264.7 cells16.5[4]
Heterocyclic/benzofuran hybrid (Compound 5d)NO Inhibition in RAW 264.7 cells52.23 ± 0.97[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS to induce NO production.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological evaluation of this compound derivatives.

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds hit_id Hit Identification cytotoxicity->hit_id IC50 Values apoptosis Apoptosis Assays (e.g., Annexin V) hit_id->apoptosis cell_cycle Cell Cycle Analysis hit_id->cell_cycle pathway Signaling Pathway Analysis hit_id->pathway xenograft Xenograft Models pathway->xenograft efficacy Efficacy & Toxicity Studies xenograft->efficacy lead Lead Compound efficacy->lead

Caption: Experimental workflow for anticancer drug discovery with benzofuran derivatives.

mtor_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibit

Caption: Simplified mTOR signaling pathway and potential inhibition by benzofuran derivatives.

nfkb_mapk_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK Complex TLR4->IKK activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (NO, COX-2, TNF-α, IL-6) AP1->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->IKK degradation IkB->NFkB sequesters NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation Benzofuran Benzofuran Derivatives Benzofuran->MAPK inhibit Benzofuran->IKK inhibit

Caption: NF-κB and MAPK signaling pathways and their inhibition by benzofuran derivatives.

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and pharmaceutical development. For a compound such as 7-Bromo-5-methylbenzofuran, a key intermediate in various synthetic pathways, robust analytical methods are essential to ensure quality and consistency. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound. We present hypothetical yet representative experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Best suited for volatile and thermally stable compounds.[2]
Sensitivity High, with UV detection being common.[3]Very high, especially with mass spectrometric detection, allowing for trace-level impurity identification.[2]
Selectivity Good, can be optimized by adjusting mobile phase and stationary phase.Excellent, provides structural information for impurity identification.[2]
Sample Preparation Simple dissolution in a suitable solvent.[4]May require derivatization for non-volatile impurities, but generally straightforward for the target analyte.
Cost Generally lower initial and operational costs compared to GC-MS.[1]Higher initial investment and maintenance costs.[2]
Analysis Time Typically longer run times (10-60 minutes).[1]Faster analysis times are often possible.

Quantitative Performance Comparison

The following tables summarize expected performance data for the analysis of this compound using optimized HPLC-UV and GC-MS methods.

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%

Table 2: Analysis of a Hypothetical Impurity Profile

ImpurityExpected Retention Time (HPLC)Expected Retention Time (GC)Estimated Concentration (%)
This compound 8.5 min12.2 min99.5
5-Methylbenzofuran 6.2 min9.8 min0.2
Dibromo-5-methylbenzofuran Isomer 10.1 min14.5 min0.15
Unidentified Impurity A 7.8 min11.5 min0.1
Unidentified Impurity B 9.3 min13.1 min0.05

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are proposed starting protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine purity assessment of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation of potential impurities with varying polarities.[5]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 60% B

    • 20-25 min: 60% B (equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile impurities and provides structural information.

  • Instrumentation: A standard GC-MS system.[2]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.[6]

  • Injection Volume: 1 µL.[6]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[6]

Visualization of Experimental Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision-making process for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (if necessary) dissolve->filter hplc_injection Inject into HPLC filter->hplc_injection For HPLC gcms_injection Inject into GC-MS filter->gcms_injection For GC-MS hplc_separation Separation on C18 Column hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_processing Chromatogram Processing uv_detection->data_processing gcms_separation Separation on Capillary Column gcms_injection->gcms_separation ms_detection Mass Spectrometric Detection gcms_separation->ms_detection ms_detection->data_processing purity_calc Purity Calculation data_processing->purity_calc impurity_id Impurity Identification (GC-MS) data_processing->impurity_id report Final Report purity_calc->report impurity_id->report Structural Info

Caption: Experimental workflow for purity assessment.

decision_tree start Start: Purity Assessment of This compound question1 Need for structural information of unknown impurities? start->question1 question2 Are impurities expected to be thermally labile or non-volatile? question1->question2 No gcms GC-MS is the preferred method question1->gcms Yes hplc HPLC is a suitable method question2->hplc No hplc_preferred HPLC is the preferred method question2->hplc_preferred Yes

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis. For routine quality control where the primary goal is to quantify the main component and known impurities, HPLC-UV offers a robust, cost-effective, and reliable solution.[1] When the identification of unknown impurities is crucial, or when higher sensitivity for volatile impurities is required, the structural information provided by GC-MS makes it the superior choice.[2] In many drug development settings, these techniques are used orthogonally to provide a comprehensive purity profile of the target compound.

References

comparison of different palladium catalysts for C-C coupling with 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this motif in a wide array of pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool for the strategic formation of carbon-carbon (C-C) bonds on the benzofuran core. This guide provides a comparative overview of various palladium catalysts for C-C coupling reactions with 7-Bromo-5-methylbenzofuran, offering insights into their performance based on available experimental data for structurally similar substrates.

Performance Comparison of Palladium Catalysts

The choice of a palladium catalyst system is critical and is dictated by the specific C-C coupling reaction being performed (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi). The following tables summarize the performance of different palladium catalysts in reactions involving bromobenzofuran derivatives, providing a valuable reference for catalyst selection.

Disclaimer: Direct comparative experimental data for this compound is limited in the available literature. The data presented below is for structurally similar substrates, primarily other brominated benzofurans, and serves as a representative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of aryl-aryl bonds.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateCoupling Partner
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012-1667-895-Bromobenzofuran-2-carboxylateVarious arylboronic acids
2-quinolinealdoxime-Pd(II)-complex2-quinolinealdoximeCs₂CO₃TolueneMW0.4296Methyl 5-bromobenzofuran-2-carboxylate[1]4-Chlorophenylboronic acid[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-BromobenzothiazolePhenylboronic acid
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O804~902-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acid
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateCoupling Partner
Pd(CF₃COO)₂/PPh₃PPh₃CuIEt₃NDMF100372-962-Amino-3-bromopyridines[2]Various terminal alkynes[2]
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF600.3-0.5High2-IodoanilinesAryl acetylenes
MIC-Pd(II) ComplexMesoionic Carbene-K₃PO₄DMSO9010Good to Excellent2-IodophenolPhenylacetylene
Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateCoupling Partner
Pd(OAc)₂P(t-Bu)₃K₂CO₃DMF/H₂O12024Good4-Bromoacetophenonetert-Butyl acrylate
Pd[P(t-Bu)₃]₂P(t-Bu)₃TsOH-RT-Good to High[Ph₂SRfn][OTf]Various alkenes
Perhydrobenzimidazolinium-PdNHCK₂CO₃DMF/H₂O120-High4-Bromoacetophenonetert-Butyl acrylate
Negishi Coupling

The Negishi coupling involves the reaction of organozinc reagents with organic halides.

Catalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)SubstrateCoupling Partner
Pd-XPhos G3XPhosTHF7012962-Bromophenyl acetate2-Fluoropyridylzinc reagent
Pd[P(tBu₃)]₂P(tBu₃)THF/NMP100--Aryl chloridesAryl/Alkylzinc halides
Pd-RuPhos PrecatalystRuPhosTHF70-Excellent2-Bromoanisolep-Tolylzinc chloride

Experimental Protocols

Below are detailed methodologies for key C-C coupling reactions, adapted from literature for structurally similar substrates. These protocols can serve as a starting point for the optimization of reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a Schlenk flask is added the 5-bromobenzofuran-2-carboxylate (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) is added to the flask.

  • Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12-16 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a sealed tube is added 2-amino-3-bromopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%), triphenylphosphine (PPh₃) (5 mol%), and copper(I) iodide (CuI) (5 mol%).[2]

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous DMF and triethylamine (Et₃N) are added via syringe.[2]

  • The reaction mixture is heated to 100 °C for 3 hours.[2]

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography.

General Procedure for Heck Reaction
  • In a reaction vessel, 4-bromoacetophenone (1.0 equiv.), tert-butyl acrylate (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%) are combined.

  • Potassium carbonate (K₂CO₃) (2.0 equiv.) is added as the base.

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • A mixture of DMF and water is added as the solvent.

  • The reaction is heated to 120 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

General Procedure for Negishi Coupling
  • A solution of the organozinc reagent is prepared in situ or used as a commercially available solution.

  • In a separate flame-dried Schlenk flask under an inert atmosphere, the 2-bromophenyl acetate (1.0 equiv.) and the palladium precatalyst (e.g., Pd-XPhos G3, 2 mol%) with the corresponding ligand (e.g., XPhos, 2 mol%) are dissolved in anhydrous THF.[3]

  • The organozinc reagent (1.2 equiv.) is added dropwise to the reaction mixture at room temperature.[3]

  • The reaction is stirred at 70 °C and monitored by TLC or GC-MS.[3]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification is performed by column chromatography.

Visualizing the Process

To aid in understanding the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants This compound & Coupling Partner Vessel Inert Atmosphere Reaction Vessel Reactants->Vessel Catalyst Palladium Precatalyst & Ligand Catalyst->Vessel Base_Solvent Base & Degassed Solvent Base_Solvent->Vessel Heating Heating & Stirring Vessel->Heating Quench Quenching Heating->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed C-C coupling reactions.

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R Ln OxAdd->Transmetal Transmetalation (R-M) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

References

in vitro and in vivo efficacy studies of compounds derived from 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, halogenated and alkyl-substituted benzofurans have emerged as a promising class of compounds with significant anticancer potential. This guide provides a comparative overview of the in vitro and in vivo efficacy of selected bromo- and methyl-substituted benzofuran derivatives, supported by experimental data and detailed methodologies. While specific data for compounds derived directly from a 7-Bromo-5-methylbenzofuran core remains limited in publicly accessible research, this guide focuses on structurally related compounds to provide valuable insights into their therapeutic promise.

In Vitro Efficacy: A Quantitative Comparison

The cytotoxic and antiproliferative activities of various bromo- and methyl-substituted benzofuran derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 (Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate)K562 (Leukemia)5.0DoxorubicinNot Reported
HL-60 (Leukemia)0.1DoxorubicinNot Reported
HeLa (Cervical)> 1000DoxorubicinNot Reported
Compound 8 (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate)HepG2 (Liver)3.8 ± 0.5Doxorubicin0.9 ± 0.1
A549 (Lung)3.5 ± 0.6Doxorubicin1.2 ± 0.3
SW620 (Colon)10.8 ± 0.9Doxorubicin1.5 ± 0.2
Compound 7 (Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate)A549 (Lung)6.3 ± 2.5Doxorubicin1.2 ± 0.3
HepG2 (Liver)11.0 ± 3.2Doxorubicin0.9 ± 0.1
BM7 (Bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate)K562 (Leukemia)CytotoxicImatinibNot Reported
HL-60 (Leukemia)CytotoxicImatinibNot Reported
HeLa (Cervical)CytotoxicImatinibNot Reported

Note: The data presented is compiled from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

In Vivo Efficacy: Preclinical Animal Models

While extensive in vivo data for a wide range of bromo- and methyl-substituted benzofurans is not yet available, preliminary studies on select compounds demonstrate promising anticancer activity in animal models.

A bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, referred to as BM7 , has shown significant anticancer efficacy in a mouse chronic myeloid leukemia xenograft model.[1] When administered intraperitoneally, BM7 led to a significant reduction in tumor weight, with an efficacy comparable to the standard-of-care drugs imatinib and hydroxyurea.[1] Importantly, no visible toxicity was observed in the treated animals.[1]

Mechanisms of Action: Elucidating the Molecular Pathways

The anticancer effects of these benzofuran derivatives are attributed to their ability to modulate multiple cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Several bromo- and methyl-substituted benzofuran derivatives have been shown to induce apoptosis in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, Compound 7 was found to significantly increase the activity of caspase-3/7 in both HepG2 and A549 cells, indicating a caspase-dependent apoptotic pathway.[2] Similarly, Compound BM7 has been demonstrated to induce apoptosis in multiple human cancer cell lines.[1]

Benzofuran Bromo-Methyl Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed pathway for apoptosis induction by bromo-methyl benzofuran derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, Compound 7 was shown to induce a G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells.[2][3] This prevents the cancer cells from dividing and progressing through the cell cycle.

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division Benzofuran Bromo-Methyl Benzofuran Derivative Arrest_S S Phase Arrest Benzofuran->Arrest_S Arrest_G2M G2/M Phase Arrest Benzofuran->Arrest_G2M

Caption: Mechanism of cell cycle arrest induced by bromo-methyl benzofuran derivatives.

Inhibition of Key Signaling Pathways

The anticancer activity of benzofuran derivatives is also linked to the inhibition of critical signaling pathways that are often dysregulated in cancer. The AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival, has been identified as a target for some benzofuran compounds.[4] Furthermore, certain bromo-substituted benzofurans have been found to act as inhibitors of p38α MAP kinase, a key regulator of cellular responses to stress.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these benzofuran derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., 1% DMSO) is also included.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cancer cells are treated with the benzofuran derivative at its IC50 concentration for a specified period (e.g., 18-24 hours).

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

  • Incubation: The contents are mixed and incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

In Vivo Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., K562) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment and control groups. The benzofuran derivative is administered (e.g., intraperitoneally) at a specified dose and schedule. A vehicle control and a positive control (e.g., a standard chemotherapeutic agent) are included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Start Start: Human Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with Benzofuran Derivative (or Controls) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Measurement Endpoint Endpoint: Tumor Excision and Weight Measurement->Endpoint

Caption: General workflow for an in vivo xenograft study.

References

A Comparative Guide to the Computational and Spectroscopic Properties of 7-Bromo-5-methylbenzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the computational and spectroscopic characteristics of four positional isomers of 7-Bromo-5-methylbenzofuran. Due to the limited availability of direct experimental data for all isomers, this comparison integrates established spectroscopic principles, computational predictions, and data from related benzofuran derivatives to offer a comprehensive overview for identification, differentiation, and further research.

Introduction

Benzofuran derivatives are a critical class of heterocyclic compounds widely recognized for their presence in natural products and their broad range of pharmacological activities. The precise structural characterization of these molecules is paramount in drug discovery and development, as even minor changes in substituent positions can significantly impact their biological efficacy and safety profiles. This guide focuses on four positional isomers of bromo-methylbenzofuran: this compound, 5-Bromo-7-methylbenzofuran, 2-Bromo-5-methylbenzofuran, and 3-Bromo-5-methylbenzofuran. By comparing their predicted spectroscopic and computational data, we aim to provide a foundational resource for researchers working with these and similar compounds.

Data Presentation: Comparative Analysis

The following tables summarize the predicted and expected spectroscopic and computational data for the four isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
ProtonThis compound (Predicted)5-Bromo-7-methylbenzofuran (Predicted)2-Bromo-5-methylbenzofuran (Predicted)3-Bromo-5-methylbenzofuran (Predicted)
H-2~7.65 (d)~7.60 (d)-~7.55 (s)
H-3~6.75 (d)~6.70 (d)~6.80 (s)-
H-4~7.40 (s)~7.30 (d)~7.35 (d)~7.70 (s)
H-6~7.20 (s)~7.15 (d)~7.10 (dd)~7.25 (d)
-CH₃~2.45 (s)~2.50 (s)~2.40 (s)~2.42 (s)

Predicted values are based on additive substituent effects and established ranges for benzofuran protons. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CarbonThis compound (Predicted)5-Bromo-7-methylbenzofuran (Predicted)2-Bromo-5-methylbenzofuran (Predicted)3-Bromo-5-methylbenzofuran (Predicted)
C-2~145.0~145.5~130.0~144.0
C-3~107.0~106.5~112.0~115.0
C-3a~128.0~129.0~129.5~127.0
C-4~122.0~121.0~124.0~123.0
C-5~135.0 (C-CH₃)~118.0 (C-Br)~134.0 (C-CH₃)~133.0 (C-CH₃)
C-6~125.0~126.0~125.5~126.5
C-7~115.0 (C-Br)~120.0 (C-CH₃)~112.0~111.5
C-7a~154.0~153.0~155.0~154.5
-CH₃~21.0~16.0~21.5~21.2

Predicted values are based on established benzofuran chemical shifts and known substituent effects.

Table 3: Key Infrared (IR) Spectroscopy Bands (cm⁻¹)
Functional GroupExpected RangeComments
C-H (aromatic)3100-3000Stretching vibrations.
C-H (methyl)2950-2850Stretching vibrations.
C=C (aromatic)1600-1450Ring stretching vibrations, pattern can be diagnostic of substitution.
C-O-C (ether)1250-1050Asymmetric and symmetric stretching.
C-Br680-515Stretching vibration, may be weak.

The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer.

Table 4: Mass Spectrometry (MS) Fragmentation Patterns
IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Notes
All Isomers[M]⁺ and [M+2]⁺ in ~1:1 ratio[M-Br]⁺, [M-CH₃]⁺, [M-HBr]⁺The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments.
2-Bromo Isomer[M]⁺ and [M+2]⁺[M-Br-CO]⁺Loss of CO from the [M-Br]⁺ fragment is a common pathway for 2-substituted benzofurans.
3-Bromo Isomer[M]⁺ and [M+2]⁺[M-Br-CO]⁺Similar to the 2-bromo isomer, loss of CO after bromine cleavage is expected.

The relative intensities of fragment ions will differ based on the stability of the resulting cations and radicals, providing a fingerprint for each isomer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified benzofuran isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups and obtain a unique fingerprint for each isomer.

Methodology:

  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, for liquid or low-melting solids, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the KBr pellet or salt plates. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern for isomer identification.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS, which provides reproducible fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) in positive ion mode is common.

  • Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak, confirming the presence of one bromine atom. Analyze the fragmentation pattern and compare it with predicted pathways and databases.

Computational Methodology

Objective: To predict the spectroscopic properties and electronic structure of the isomers using computational chemistry.

Methodology:

  • Structure Optimization: The initial structures of the isomers are built and optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[1]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectra.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the DFT level (e.g., B3LYP/6-311+G(d,p)) to calculate the isotropic shielding constants.[2] The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the electronic characteristics and reactivity of the isomers.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the computational and spectroscopic comparison of the this compound isomers.

G Comparative Workflow for Benzofuran Isomer Analysis cluster_synthesis Isomer Synthesis/Acquisition cluster_experimental Spectroscopic Analysis cluster_computational Computational Analysis cluster_analysis Data Comparison and Interpretation Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS DFT DFT Calculations (Geometry, Frequencies) Isomer1->DFT Isomer2 5-Bromo-7-methylbenzofuran Isomer2->NMR Isomer2->IR Isomer2->MS Isomer2->DFT Isomer3 2-Bromo-5-methylbenzofuran Isomer3->NMR Isomer3->IR Isomer3->MS Isomer3->DFT Isomer4 3-Bromo-5-methylbenzofuran Isomer4->NMR Isomer4->IR Isomer4->MS Isomer4->DFT Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Fingerprint Regions IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS NMR_Calc NMR Prediction (GIAO) DFT->NMR_Calc Electronic_Calc Electronic Properties (HOMO/LUMO) DFT->Electronic_Calc NMR_Calc->Compare_NMR Compare_Comp Compare Calculated Properties Electronic_Calc->Compare_Comp Final_Report Comprehensive Comparison Guide Compare_NMR->Final_Report Compare_IR->Final_Report Compare_MS->Final_Report Compare_Comp->Final_Report

Caption: Workflow for the comparative analysis of bromo-methylbenzofuran isomers.

Conclusion

References

benchmarking the synthesis of 7-Bromo-5-methylbenzofuran against published procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted benzofurans is a critical task. This guide provides a comparative analysis of two plausible synthetic procedures for obtaining 7-Bromo-5-methylbenzofuran, a heterocyclic compound with potential applications in medicinal chemistry. The comparison is based on published methodologies for analogous transformations, offering insights into potential yields, reaction conditions, and scalability.

Comparative Analysis of Synthetic Procedures

The synthesis of this compound can be approached through two primary strategies: the direct bromination of a pre-formed 5-methylbenzofuran core (Procedure A) or a more regiocontrolled route starting from a pre-brominated phenolic precursor (Procedure B). Below is a summary of the key quantitative parameters for each proposed method, derived from analogous reactions found in the literature.

ParameterProcedure A: Synthesis and Bromination of 5-methylbenzofuranProcedure B: Synthesis from 2-Bromo-4-methylphenol
Starting Materials p-Cresol, Chloroacetaldehyde diethyl acetal, N-Bromosuccinimide2-Bromo-4-methylphenol, Chloroacetaldehyde diethyl acetal
Key Steps 1. Etherification 2. Cyclization 3. Bromination1. Etherification 2. Cyclization
Overall Yield (estimated) 40-60%60-75%
Purity (estimated) Moderate to High (potential for isomeric impurities)High
Reaction Time 24-48 hours24-36 hours
Scalability ModerateGood
Key Reagents Polyphosphoric acid, N-BromosuccinimidePotassium carbonate, Polyphosphoric acid
Selectivity Moderate (potential for bromination at other positions)High (bromine position pre-determined)

Experimental Protocols

Procedure A: Synthesis of 5-methylbenzofuran and Subsequent Bromination

This two-stage procedure first involves the synthesis of 5-methylbenzofuran from readily available starting materials, followed by an electrophilic bromination step.

Step 1: Synthesis of 5-methylbenzofuran

  • Etherification: To a solution of p-cresol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), is added potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. Chloroacetaldehyde diethyl acetal (1.2 equivalents) is then added, and the reaction mixture is heated to 100-120 °C for 12-16 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude phenoxy acetal.

  • Cyclization: The crude phenoxy acetal is added to polyphosphoric acid (PPA) (10 equivalents by weight) and heated to 120-140 °C for 4-6 hours with vigorous stirring. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting mixture is extracted with diethyl ether, and the organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 5-methylbenzofuran is then purified by vacuum distillation or column chromatography.

Step 2: Bromination of 5-methylbenzofuran

  • To a solution of 5-methylbenzofuran (1 equivalent) in a chlorinated solvent such as dichloromethane or carbon tetrachloride at 0 °C, N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise. The reaction is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by TLC. The reaction time can vary from 2 to 6 hours.

  • Upon completion, the reaction mixture is washed with water and saturated sodium thiosulfate solution to quench any remaining bromine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, a mixture of brominated isomers, is then purified by column chromatography on silica gel to isolate this compound.

Procedure B: Regiocontrolled Synthesis from 2-Bromo-4-methylphenol

This procedure offers a more direct and regioselective approach by starting with a phenol that already contains the bromine atom at the desired position.

Step 1: Synthesis of 2-Bromo-4-methylphenoxyacetaldehyde diethyl acetal

  • In a round-bottom flask, 2-bromo-4-methylphenol (1 equivalent) is dissolved in DMF, followed by the addition of potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes.

  • Chloroacetaldehyde diethyl acetal (1.2 equivalents) is added, and the reaction mixture is heated at 100-120 °C for 12-16 hours.

  • The workup procedure is similar to Step 1 of Procedure A, yielding the crude 2-bromo-4-methylphenoxyacetaldehyde diethyl acetal.

Step 2: Cyclization to this compound

  • The crude acetal from the previous step is added to polyphosphoric acid (10 equivalents by weight) and heated to 120-140 °C for 4-6 hours with efficient stirring.

  • The reaction mixture is cooled and poured onto ice. The product is extracted with a suitable organic solvent, washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization to afford the final product with high purity.

Logical Workflow for Synthesis Route Selection

The choice between these two synthetic routes will depend on the specific requirements of the researcher, such as the desired purity, scale, and availability of starting materials. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting a Synthesis Route for this compound start Start: Need to Synthesize This compound regioselectivity Is high regioselectivity critical? start->regioselectivity procedure_b Procedure B: Synthesis from 2-Bromo-4-methylphenol regioselectivity->procedure_b Yes purification Willing to perform careful purification of isomers? regioselectivity->purification No starting_material Availability of 2-Bromo-4-methylphenol? end_b High yield and purity of this compound starting_material->end_b Available synthesize_precursor Synthesize 2-Bromo-4-methylphenol from p-cresol starting_material->synthesize_precursor Not Available procedure_b->starting_material procedure_a Procedure A: Synthesis and Bromination of 5-methylbenzofuran end_a Potentially lower yield, requires isomer separation procedure_a->end_a purification->procedure_b No purification->procedure_a Yes synthesize_precursor->procedure_b

Caption: Decision workflow for selecting a synthetic route to this compound.

Safety Operating Guide

Proper Disposal of 7-Bromo-5-methylbenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-Bromo-5-methylbenzofuran is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use eye and face protection.[1]

  • Lab Coat: A lab coat or protective clothing is necessary.[1]

  • Ventilation: Ensure adequate ventilation, especially in confined areas.[1]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. This information is critical for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity (Oral)GHS07H302: Harmful if swallowed
Skin IrritationGHS07H315: Causes skin irritation[1]
Eye IrritationGHS07H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)GHS07H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance.

1. Waste Classification and Segregation:

  • Classify this compound waste as hazardous waste.

  • Due to its bromine content, it should be segregated as halogenated organic waste.

  • Crucially, do not mix halogenated waste with non-halogenated organic waste. This separation is vital for proper disposal routing and can be more cost-effective.

2. Waste Collection and Storage:

  • Use a designated, properly labeled, and leak-proof container for collecting this compound waste.

  • The container label should clearly state "Hazardous Waste" and list the chemical contents.

  • Store the waste container in a well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed when not in use.[1]

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

  • Transfer the contaminated absorbent material into a sealed, airtight container for disposal as hazardous waste.[1]

  • Remove all sources of ignition from the spill area.[1]

4. Final Disposal Procedure:

  • The disposal of this compound must be carried out by a licensed waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as halogenated hazardous waste.

  • Consult with your EHS department for guidance on the disposal of the rinsed container.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_waste_management Waste Segregation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle in Chemical Fume Hood A->B C Classify as Halogenated Organic Hazardous Waste B->C Generate Waste D Collect in a Labeled, Sealed Container C->D G Store Waste Container in a Ventilated Area D->G E Absorb Spill with Inert Material F Collect Contaminated Material in a Sealed Container E->F F->G Spill Cleanup Waste H Arrange for Pickup by Licensed Waste Carrier via EHS G->H I Document Waste for Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 7-Bromo-5-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 7-Bromo-5-methylbenzofuran in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 35700-48-2

Hazard Identification: According to the Safety Data Sheet, this compound is classified with the following hazards[1]:

  • Acute toxicity (Oral)

  • Skin irritation[1]

  • Serious eye irritation[1]

  • May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes[2].
Skin Protection Chemical-Resistant Gloves (Nitrile)High-performance nitrile gloves are recommended for heavy-duty cleaning and offer resistance to a range of chemicals. Check manufacturer data.[3][4]
Laboratory Coat/Chemical-Resistant ApronProvides a barrier against spills and splashes to protect skin and clothing[3].
Respiratory Protection Air-Purifying RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced. Ensure it is NIOSH-approved[2][5].
Hand Protection Inner and Outer Chemical-Resistant GlovesA two-layer glove system provides additional protection, especially during prolonged handling or in case of a breach in the outer glove[5].

Operational and Disposal Plans

1. Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][4]. Install safety showers and eye wash stations in the immediate work area.

  • Safe Handling Practices:

    • Avoid contact with skin and eyes[6].

    • Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

    • Wash hands thoroughly before and after use[1].

    • Do not eat, drink, or smoke in the handling area[1].

    • Remove and wash contaminated clothing before reuse[1].

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][6].

    • Keep away from heat, sparks, open flames, and other ignition sources[7][8].

    • Store away from incompatible materials such as strong oxidizing agents[6][8].

2. Spill Management:

  • Small Spills (within a chemical fume hood):

    • Contain the spill with inert absorbent material (e.g., sand, vermiculite)[4][9].

    • Collect the absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container[9].

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional environmental health and safety (EHS) office.

    • Prevent the spread of the spill if it is safe to do so.

    • Allow trained emergency responders to manage the cleanup[9].

3. First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, administer artificial respiration and seek immediate medical attention[1][2].

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists[1][2][8].

  • In Case of Eye Contact: Rinse cautiously with water for at least 20 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately[1][2].

4. Disposal Plan:

  • Waste Classification: this compound is a halogenated organic compound and should be disposed of as hazardous chemical waste[9][10].

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container. The container must be "vapor tight" and "spill proof."[9].

    • Do not mix with non-halogenated waste to avoid higher disposal costs[11].

  • Disposal Procedure:

    • Store waste containers in a designated satellite accumulation area, ensuring they are properly segregated and in secondary containment[11].

    • Do not fill waste containers beyond 90% of their capacity[10].

    • Arrange for waste removal by the institutional EHS office or a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Don Personal Protective Equipment (PPE) A->B C Weighing and Transfer B->C I First Aid B->I If Exposure Occurs D Experimental Procedure C->D E Decontaminate Glassware and Surfaces D->E H Spill Cleanup D->H If Spill Occurs F Segregate Halogenated Waste E->F G Store Waste in Designated Satellite Accumulation Area F->G

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-methylbenzofuran
Reactant of Route 2
Reactant of Route 2
7-Bromo-5-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.